For a quick reference, here is the fundamental information about this compound:
| Property | Description |
|---|---|
| CAS Number | 66204-44-2 [1] [2] [3] |
| EC Number | 266-235-8 [1] [4] [5] |
| Molecular Formula | C₉H₁₈N₂O₂ [1] [2] [5] |
| Molecular Weight | 186.25 g/mol [1] [4] [5] |
| Systematic Name | 5-methyl-3-[(5-methyl-1,3-oxazolidin-3-yl)methyl]-1,3-oxazolidine [1] [5] |
| Common Abbreviation | MBO [1] |
A Chinese patent (CN110724113B) details a synthetic method using 1,1,3,3-tetramethylguanidine (TMG) as a catalyst. This method is noted for benefits like high yield of the target product and strong product stability that is resistant to yellowing and discoloration [6].
The following diagram illustrates the core reaction and workflow:
Experimental Protocol [6]:
Understanding these properties is crucial for handling, purification, and application formulation.
| Property | Value / Description | Citation |
|---|---|---|
| Appearance | Colorless to pale yellow / yellowish liquid | [1] [7] |
| Odor | Amine-like, characteristic | [1] |
| Density (20°C) | 1.03 - 1.062 g/cm³ | [1] [2] |
| Boiling Point | 247.6 °C (at 760 mmHg) | [2] [3] |
| Flash Point | 70.1 °C | [2] [3] |
| Refractive Index (20°C) | 1.460 - 1.480 | [7] |
| Solubility in Water | Completely miscible | [1] |
| pH (1% aqueous solution) | 9.00 - 11.00 (alkaline) | [1] [7] |
| Vapor Pressure (25°C) | 0.0254 mmHg | [1] |
3,3'-methylenebis[5-methyloxazolidine] is a formaldehyde-releasing biocide [1]. Its main applications leverage this slow-release mechanism:
This substance requires careful handling as it poses several health hazards [4].
| Hazard | GHS Hazard Statement |
|---|
| Acute Toxicity | H302+H332: Harmful if swallowed or if inhaled. H311: Toxic in contact with skin. | | Skin & Eye Damage | H314: Causes severe skin burns and eye damage. | | Sensitization | H317: May cause an allergic skin reaction. | | Carcinogenicity | H350: May cause cancer. | | Mutagenicity | H341: Suspected of causing genetic defects. | | Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure. |
Key Safety Precautions [4]:
In aqueous solutions, MBO undergoes a slow, pH-dependent hydrolysis reversing its synthesis reaction [1]. The decomposition pathway and primary products are summarized below.
| Hydrolysis Product | Chemical Role | Relevance and Hazards |
|---|
| Formaldehyde (45% yield) [1] | Active biocidal/scavenging agent | Efficacy: Provides sustained antimicrobial action and reacts with H₂S [1]. Hazards: Classified as causing severe skin burns, eye damage, skin sensitization, genetic defects, and cancer (Category 1B Carcinogen) [2]. | | 1-Aminopropan-2-ol (Isopropanolamine) [1] [3] | Co-product | Starting material for MBO synthesis; considered less hazardous than formaldehyde [3]. |
Understanding hydrolysis kinetics and products is crucial for safety and efficacy. Key methodological considerations and controlled release mechanism are outlined below.
Core Principle and Measurement
Critical Safety Protocols
The hydrolysis profile directly defines MBO's functional applications and critical safety considerations.
MBO (3,3'-Methylenebis(5-methyloxazolidine)) is a formaldehyde-releasing biocide. The core of its action lies in its slow hydrolysis in aqueous solutions, which regenerates its starting materials, including formaldehyde [1].
The table below summarizes its key properties related to formaldehyde release:
| Property | Description |
|---|---|
| Chemical Identity | 3,3'-Methylenebis(5-methyloxazolidine) (MBO) [2] [1] |
| CAS No. | 66204-44-2 [2] [1] [3] |
| Molecular Formula | C₉H₁₈N₂O₂ [1] [3] |
| Formaldehyde Release | Slowly decomposes in aqueous solution to release formaldehyde [1]. |
| Reported Formaldehyde Yield | Up to 45% of formaldehyde can be released upon decomposition in solution [1]. |
| Key Factors Influencing Release | pH, temperature, and the presence of water [1]. |
| Stability | Stable at elevated temperatures (up to 186°C) and over a wide pH range in concentrate [1]. |
Understanding the synthesis of MBO provides insight into its structure and release mechanism. The compound is synthesized from paraformaldehyde and 1-amino-2-propanol (isopropanolamine) [1] [4]. One patented method uses a specific catalyst and reaction conditions to achieve high yield and product stability with minimal byproducts and discoloration [4].
The diagram below illustrates the general synthesis and decomposition pathway:
MBO synthesis and reversible hydrolysis pathway
The available data confirms MBO acts as a formaldehyde donor but does not provide a detailed kinetic profile. To obtain the information you need:
The following table summarizes the key points regarding the stereochemistry of 3,3'-methylenebis[5-methyloxazolidine].
| Aspect | Analysis for 3,3'-methylenebis[5-methyloxazolidine] |
|---|---|
| Molecular Formula | C~9~H~18~N~2~O~2~ [1] [2] [3] |
| Tetrahedral Stereocenters | None present [1] |
| Double Bond Stereochemistry | None present [1] |
| Presence of Stereoisomers | No; the substance is specified to have "no stereo-chemistry" [1]. |
| Chiral Centers | The nitrogen atoms in the oxazolidine rings are not stereogenic centers due to rapid nitrogen inversion at room temperature, preventing the isolation of stable stereoisomers [1]. |
The molecular structure consists of two 5-methyloxazolidine rings connected by a methylene bridge (-CH~2~-) [3]. While the carbon atoms adjacent to the ring oxygen are connected to four different groups, they are typically not stable chiral centers.
The key to understanding the lack of stereoisomers lies in the nitrogen atoms within the oxazolidine rings. At room temperature, these nitrogen atoms undergo rapid inversion, also known as "umbrella flipping." This process is a low-energy barrier that interconverts between two potential configurations, making it impossible to isolate stable stereoisomers based on the nitrogen configuration. Therefore, the molecule does not possess stable chiral centers and exists as a single, rapidly interconverting structure.
The absence of stereoisomers in 3,3'-methylenebis[5-methyloxazolidine] has practical implications for professionals.
Although the technical data states no stereochemistry, you can experimentally confirm this using standard techniques.
The following table summarizes the primary mutations associated with resistance and the bacteria in which they are commonly found.
| Gene | Encoded Product | Notable Mutations | Associated Bacteria | Key Findings/Impact |
|---|---|---|---|---|
rrl |
23S rRNA | G2576T, T2500A, C2534T, G2447T, G2766T [1] | Staphylococcus aureus [1], Enterococci [2] | Reduces drug affinity for the Peptidyl Transferase Center (PTC); resistance level often correlates with number of mutated gene copies in genome [1]. |
rplC |
Ribosomal protein uL3 | G237C, C459T [3], G152D, G155R [1] | Mycobacterium avium complex [3], Staphylococcus aureus [1] | Alters rRNA structure near PTC, indirectly reducing oxazolidinone binding affinity [1]. |
rplD |
Ribosomal protein uL4 | G443A, A489G [3], Arg79His [4] | Mycobacterium avium complex [3], M. tuberculosis [4] | Mutations can confer cross-resistance to multiple oxazolidinones (e.g., tedizolid and contezolid) [4]. |
Other mechanisms include acquisition of transferable resistance genes like cfr, optrA, and poxtA, which methylate or protect the ribosome, and mutations in other genes like mce3R [4] [5] [1].
The diagram below outlines a standard experimental workflow for determining oxazolidinone resistance and identifying its genetic basis.
The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring bacterial resistance.
Whole-Genome Sequencing (WGS) is the most comprehensive method for identifying resistance mutations.
rrl, rplC, rplD) are identified using variant callers.This diagram illustrates how oxazolidinones work and how genetic mutations lead to resistance.
While the core mechanisms are established, several areas require further investigation:
mce3R in conferring oxazolidinone resistance in M. tuberculosis is not fully understood and needs functional validation [4].rplD Arg79His) confer resistance to some oxazolidinones (tedizolid, contezolid) but not others is critical for drug development [4].
The mce3R gene (Rv1963c in Mycobacterium tuberculosis) encodes a transcriptional regulator belonging to the TetR family of repressors that controls the expression of the adjacent mce3 operon. This operon is one of four mce (mammalian cell entry) operons in M. tuberculosis that have been associated with virulence and stress response mechanisms. [1] Mce3R functions as a classic transcriptional repressor that binds to the intergenic region between mce3R and the mce3 operon, effectively silencing the expression of downstream genes under normal conditions. [1]
The discovery of Mce3R's role in oxazolidinone resistance represents a significant advancement in understanding non-ribosomal resistance mechanisms to this important class of antibiotics. While traditional oxazolidinone resistance has been primarily associated with mutations in ribosomal targets (23S rRNA, rplC, rplD), recent evidence has established that mutations in mce3R confer resistance through a completely different mechanism – the derepression of a drug-inactivating monooxygenase. [2] This pathway was initially characterized in the context of contezolid (MRX-I) resistance but appears to have implications for other oxazolidinones as well. [2] [3]
The primary mechanism by which mce3R mutations confer oxazolidinone resistance involves the loss of transcriptional repression of downstream target genes. In wild-type M. tuberculosis, Mce3R protein binds to specific operator sequences in the promoter region of the mce3 operon, maintaining transcriptional silencing. When mutations occur in mce3R, particularly in critical DNA-binding domains, this repressive function is disrupted, leading to constitutive expression of genes normally under its control. [1]
The most comprehensively characterized mechanism of mce3R-mediated resistance involves the drug-inactivating monooxygenase Rv1936, whose gene is directly controlled by Mce3R. This pathway was specifically elucidated in contezolid-resistant mutants and represents a novel antibiotic resistance mechanism where the bacterium enzymatically degrades the antibiotic compound. [2]
Table 1: Key Characteristics of mce3R-Mediated Resistance Mechanisms
| Feature | Transcriptional Derepression Mechanism | Enzyme-Mediated Degradation |
|---|---|---|
| Primary Components | mce3R mutations, mce3 operon derepression | mce3R mutations, Rv1936 monooxygenase upregulation |
| Antibiotic Target | Multiple oxazolidinones | Primarily contezolid |
| Resistance Level | Variable (strain-dependent) | High (16-fold MIC increase) |
| Key Evidence | Promoter-reporter assays, RNA-seq | Metabolite analysis, enzyme characterization |
| Cross-Resistance Profile | Broad-spectrum | Compound-specific |
The resistance profiles associated with mce3R mutations demonstrate significant compound-specific variability and strain-dependent effects. Recent clinical studies examining multidrug-resistant tuberculosis (MDR-TB) and pre-extensively drug-resistant tuberculosis (pre-XDR-TB) isolates have revealed important patterns in how these mutations manifest in clinical settings. [5]
The cross-resistance patterns observed in mce3R mutants reveal important insights about the specificity of the resistance mechanisms and potential clinical implications for oxazolidinone selection in therapeutic regimens.
Table 2: Resistance Profiles Associated with mce3R Mutations in Mycobacterium tuberculosis
| Oxazolidinone | MIC Increase in Mutants | Cross-Resistance Pattern | Proposed Mechanism |
|---|---|---|---|
| Contezolid | 16-64 fold | Primary target | Rv1936-mediated degradation |
| Linezolid | Variable (0-4 fold) | Limited cross-resistance | Efflux/undetermined |
| Tedizolid | Not fully characterized | Intermediate | Possible efflux |
| Sutezolid | Not fully characterized | Minimal | Unknown |
| Delpazolid | Not fully characterized | Variable | Unknown |
The study of mce3R-mediated resistance employs several established microbiological and genetic techniques to generate and characterize resistant mutants.
Advanced genomic technologies are essential for identifying resistance mutations and understanding their functional consequences.
The following diagram illustrates the key experimental workflows used in characterizing mce3R-mediated resistance:
Experimental workflow for mce3R resistance characterization
Biochemical validation of the direct relationships between Mce3R, its target genes, and antibiotic metabolites provides the most compelling evidence for the proposed resistance mechanisms.
Electrophoretic Mobility Shift Assay (EMSA) Protocol:
LC-MS/MS Metabolite Analysis:
The differential susceptibility patterns observed among oxazolidinones in mce3R mutants have significant implications for drug selection and combination therapy approaches in clinical practice.
Understanding the Mce3R regulatory pathway has opened new possibilities for adjuvant therapies that could potentiate existing oxazolidinone treatments.
The core of a formaldehyde donor's function lies in a hydrolytic equilibrium. These compounds are designed to release formaldehyde slowly over time rather than all at once [1]. The equilibrium is part of a broader chemical system involving formaldehyde and its hydrate.
Formaldehyde-Methylene Glycol Equilibrium In aqueous solutions, formaldehyde (a gas) exists in a dynamic equilibrium with its hydrated form, methylene glycol [1] [2]. The position of this equilibrium favors methylene glycol.
The dynamic equilibrium between formaldehyde and methylene glycol in aqueous solutions. Adapted from [1] [2].
Bis-Oxazolidine Hydrolytic Equilibrium Bis-oxazolidines, such as 3,3'-Methylene bis[5-methyloxazolidine] (MBO), are stable compounds that undergo hydrolysis in the presence of water, reverting to their starting materials and releasing formaldehyde [3].
The reversible hydrolysis reaction of a generic bis-oxazolidine formaldehyde donor. It's important to note that methylene glycol itself has no inherent toxicity apart from the formaldehyde present in equilibrium with it [2]. From a toxicological risk assessment perspective, regulatory bodies may treat the total "free formaldehyde" as the sum of formaldehyde and methylene glycol [1].
A prominent example of a bis-oxazolidine formaldehyde donor is 3,3'-Methylene bis[5-methyloxazolidine] (MBO), CAS Number 66204-44-2 [3].
Typical Properties of 3,3'-Methylene bis[5-methyloxazolidine] (MBO)
| Property | Value / Description |
|---|---|
| Molecular Formula | C₉H₁₈N₂O₂ [3] |
| Physical Form | Yellowish liquid with an amine-like odor [3] |
| Density | 1.03 - 1.062 g/cm³ at 20°C [3] |
| pH (aqueous solution) | ~10 (at 20°C) [3] |
| Water Solubility | Completely miscible [3] |
| Stability | Stable at high temperatures (up to 186°C) and over a wide pH range [3] |
| Formaldehyde Release | Up to 45% of its mass upon decomposition in aqueous solution [3] |
Primary Industrial Uses MBO is used as a biocide and hydrogen sulfide scavenger in [3]:
While industrial bis-oxazolidines like MBO are used for preservation, the oxazolidine moiety itself is significant in medicinal chemistry. Research indicates this structural motif is present in compounds with potential bioactivity.
Oxazolidines as Antitumor Agents Recent synthesis methodologies produce enantioenriched 1,3-oxazolidines that show significant anti-proliferative activity against various human cancer cell lines [4].
Synergistic Cytotoxicity with Anthracyclines Research shows that the ability of some anthracyclines (e.g., doxorubicin) to form cyclic oxazolidine conjugates in situ with formaldehyde correlates with [5]:
This synergy is structure-dependent; anthracyclines like epirubicin that cannot form stable oxazolidines do not show the same effect [5].
Accurately quantifying free formaldehyde in the presence of formaldehyde donors is analytically challenging because many common methods can destroy the donor molecule, leading to overestimation [1].
¹³C-NMR Spectroscopy This non-destructive method is excellent for studying the equilibrium between free formaldehyde and formaldehyde donors, providing direct molecular information without disrupting the sample [1].
Patch Testing for Sensitization For safety assessment, particularly for contact dermatitis, patch testing is a standard protocol. A study on MBO used the following methodology [6]:
This study found a 4.7% positive allergic reaction rate to MBO in exposed workers, with 73% of those also reacting to formaldehyde itself [6].
Bis-oxazolidine formaldehyde donors function based on a reversible hydrolytic equilibrium. The same oxazolidine functional group is also a key motif in medicinal chemistry, with research showing promise in anticancer applications. Accurate analysis of these systems, particularly free formaldehyde, requires specialized techniques like ¹³C-NMR spectroscopy.
The primary synthesis method identified uses 1,1,3,3-tetramethylguanidine (TMG) as a catalyst in the reaction between isopropanolamine and formaldehyde [1].
The table below summarizes the key parameters from the patent for this synthetic route:
| Parameter | Specification | Notes / Alternative Information |
|---|---|---|
| Catalyst | 1,1,3,3-Tetramethylguanidine (TMG) [1] | - |
| Molar Ratio (Isopropanolamine : Formaldehyde : TMG) | 1 : 1.2 - 2.0 : 0.000065 - 0.0065 [1] | - |
| Formaldehyde Source | 25-50% formaldehyde solution or solid paraformaldehyde [1] | Paraformaldehyde is commonly used [2] [3]. |
| Reaction Temperature | Reaction maintained at 80°C [2]. Initial addition in an ice-water bath [1]. | The reaction is exothermic [2]. |
| Reaction Time | 4 hours (after reagent addition) [1] | - |
| Work-up & Purification | Distillation under reduced pressure to remove water [1]. Post-reaction, water is distilled off and product purified by vacuum distillation [2]. | - |
| Reported Yield | Not specified in the patent. An alternative synthesis reports a 72% yield [3] [4]. | Alternative method uses different conditions (tetrahydrofuran, -78°C). |
A significant point of confusion is the compound's name. Your query uses "oxazoline", but many high-quality sources, including supplier specifications and chemical databases, list the product of the formaldehyde-isopropanolamine reaction as "3,3'-methylenebis[5-methyloxazolidine]" [2] [5] [6]. It is crucial to confirm the exact chemical structure required for your application.
This compound is a hazardous chemical. The safety data sheet classifies it as causing severe skin burns, eye damage, and suspected of causing cancer and genetic defects [7].
The following diagram outlines the general synthetic workflow based on the information from the patent and other sources.
To establish a robust protocol, I suggest you consider the following:
Metalworking fluids (MWFs) are complex emulsions of oil in water that contain various additives including corrosion inhibitors, emulsifiers, defoamers, and biocides. These fluids are inherently susceptible to microbial contamination due to their aqueous nature and the presence of organic compounds that serve as nutrients for microorganisms. Microbial growth in MWFs can lead to several operational issues including fluid degradation, corrosion, foul odors, biofilm formation in systems, and potential health risks for workers such as skin irritation and respiratory problems. The control of microbial contamination is therefore critical for maintaining fluid performance and extending sump life, while also ensuring workplace safety and protecting equipment from damage.
Formaldehyde-releasing biocides represent a important class of antimicrobial agents used in MWF preservation, with MBO (3,3′-Methylenbis(5-methyl-1,3-oxazolidin)) being one of the prominent options in this category. MBO functions as a formaldehyde donor that gradually releases small amounts of formaldehyde under specific conditions, providing continuous antimicrobial protection throughout the fluid's service life. This controlled-release mechanism allows for effective microbial control while maintaining fluid stability and compatibility with other MWF components. The versatile application of MBO includes use as both a in-concentrate preservative and a tank-side additive for controlling established microbial contamination in working dilutions [1].
Table 1: Fundamental Characteristics of MBO Biocide
| Property | Specification | Significance in MWF Applications |
|---|---|---|
| Chemical Name | 3,3′-Methylenbis(5-methyl-1,3-oxazolidin) | Identifies the compound and its structure |
| CAS Number | 66204-44-2 | Unique identifier for regulatory compliance |
| Appearance | Colorless to yellow liquid | Visual identification and quality assessment |
| Assay | 75% or 99% available | Determines formulation concentration needed |
| Specific Gravity | 1.080 ± 0.04 g/cm³ | Important for mixing and dispersion calculations |
| pH | 9.5-10.5 | Influences compatibility and stability in MWF |
| Solubility | Oil-dispersible, water-miscible | Ensures uniform distribution in MWF formulations |
The European Chemicals Agency (ECHA) has reclassified formaldehyde as a category 1B carcinogen (H350) and category 2 mutagen, which has subsequently affected formaldehyde-releasing biocides including MBO. The Biocidal Products Committee (BPC) of ECHA has recommended MBO as a candidate for substitution, indicating a potential phase-out timeline that may extend until 2025. This regulatory development necessitates careful consideration for both formulators and users of MWFs containing MBO, while also driving research into alternative preservation strategies [2].
MBO biocide exhibits several favorable properties that contribute to its effectiveness in metalworking fluid applications. It demonstrates excellent resistance to high temperatures, maintaining biocidal efficacy under the elevated temperature conditions often encountered in metalworking operations. The compound shows good compatibility with most MWF formulations and does not negatively impact the stability of the overall system. Additionally, MBO possesses long-lasting bactericidal characteristics, providing sustained protection against microbial contamination throughout the fluid's service life. A distinctive advantage of MBO is its higher solubility in oil compared to similar competing products, which enhances its compatibility and stability in metalworking emulsions [1].
The regulatory landscape for formaldehyde-releasing biocides like MBO has evolved significantly in recent years. ECHA's decision to reclassify formaldehyde as a category 1B carcinogen has directly impacted formaldehyde-releasing biocides, with the BPC supporting the approval of substances that meet the Biocidal Products Regulation (BPR) exclusion criteria. MBO has been specifically recommended as a candidate for substitution, which indicates that it is identified as a substance of particular concern to public health or the environment. According to current timelines, the reclassification of formaldehyde-releasing biocides as carcinogen 1B is being implemented stepwise, with complete transition potentially expected by 2025. This classification means that products containing ≥0.1% releasable formaldehyde must be labeled with the H350 phrase "may cause cancer" [2].
MBO functions as a formaldehyde donor, gradually releasing formaldehyde under specific conditions encountered in metalworking fluids. The released formaldehyde exerts its antimicrobial effect through multiple mechanisms of action, primarily involving the cross-linking of proteins and nucleic acids in microbial cells. This cross-linking action disrupts essential cellular functions, including enzyme activity, membrane transport, and nucleic acid replication. Formaldehyde demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as against various fungal species that commonly contaminate metalworking fluids [2].
The controlled release mechanism of formaldehyde from MBO provides a significant advantage in MWF preservation. Unlike direct addition of formaldehyde, which would result in rapid depletion due to volatility and reaction with other fluid components, the gradual release from MBO maintains an effective antimicrobial concentration over an extended period. This "head-space effect" provides protection throughout the fluid system, including the vapor phase, which is particularly important for controlling surface contamination and preventing biofilm formation in storage tanks and circulation systems. The release rate is influenced by factors such as pH, temperature, and the presence of microorganisms, with increased release occurring when microbial contamination is present, creating an intelligent response to contamination risk [3].
The application of MBO biocide in metalworking fluids can be implemented through two primary strategies: preventive preservation of MWF concentrates and corrective treatment of working dilutions. For preventive preservation in concentrate formulations, MBO is typically incorporated at the final manufacturing stage after the fluid has cooled to below 40°C to prevent premature activation or degradation. The recommended incorporation concentration generally ranges from 0.1% to 0.3% based on the total concentrate weight, depending on the specific formulation composition and expected storage conditions. The biocide should be added slowly with adequate agitation to ensure uniform distribution throughout the concentrate. Compatibility testing should always be conducted when formulating with new components to ensure stability and efficacy are maintained [1].
For in-service metalworking fluids, MBO can be applied as a tank-side additive to control established microbial contamination. When used for this purpose, the initial treatment typically requires higher concentrations ranging from 0.15% to 0.4% based on the total diluted fluid volume, depending on the severity of contamination. For maintenance dosing, lower concentrations of 0.05% to 0.15% are recommended at regular intervals, typically weekly or biweekly, based on monitoring of microbial levels. The biocide should be diluted in water prior to addition to the working fluid to ensure uniform distribution, and should be added during fluid circulation to facilitate complete mixing. Before adding biocide, it is advisable to remove tramp oil and metal fines, as these can absorb the biocide and reduce its effectiveness [1] [4].
The effective concentration of MBO varies depending on multiple factors including water quality, fluid composition, operating temperature, and microbial load. Higher concentrations may be required in systems with heavy contamination, high temperatures, or when using hard water. Regular monitoring of microbial levels through dip slides or other rapid methods is essential for determining the optimal dosing regimen. It is important to note that MBO can be used either independently or in combination with other biocides, particularly fungicides like IPBC (Iodopropynyl Butylcarbamate), when enhanced fungal control is required [1].
Table 2: MBO Application Protocols and Dosage Guidelines
| Application Scenario | Concentration Range | Frequency | Key Considerations |
|---|---|---|---|
| MWF Concentrate Preservation | 0.1-0.3% (w/w total concentrate) | One-time during manufacturing | Add during cooling phase (<40°C); ensure homogeneous mixing |
| Initial Tank-side Treatment | 0.15-0.4% (v/v diluted fluid) | Once for established contamination | Pre-dilute in water; add during fluid circulation; remove tramp oil first |
| Maintenance Tank-side Dosing | 0.05-0.15% (v/v diluted fluid) | Weekly or bi-weekly | Base on microbial monitoring; adjust based on system conditions |
| High-Challenge Situations | Up to 0.5% (v/v diluted fluid) | As needed based on monitoring | For high temperatures, heavy contamination, or resistant strains |
MBO exhibits good compatibility with most metalworking fluid components, including emulsifiers, corrosion inhibitors, and extreme pressure additives. However, compatibility should be verified when formulating with amine compounds, as certain amines may interact with formaldehyde release mechanisms. The alkaline pH range of MBO (9.5-10.5) makes it particularly compatible with alkaline metalworking fluid systems. In systems where pH control is challenging, the inherent alkalinity of MBO can contribute to pH stabilization, which indirectly suppresses microbial growth by maintaining conditions less favorable to acid-producing bacteria [1].
MBO demonstrates broad-spectrum efficacy against the diverse microorganisms commonly encountered in metalworking fluid systems. The biocide shows particular effectiveness against bacteria, with good activity against both Gram-positive and Gram-negative strains. Its efficacy against fungi and yeasts is moderate, which may necessitate supplementation with specific antifungal agents in environments prone to fungal contamination. Studies comparing various biocides have demonstrated that formaldehyde-releasing biocides like MBO show variable efficacy against different microbial species, with Mycobacterium immunogenum exhibiting particularly high resistance compared to other bacteria such as Pseudomonas fluorescens [5].
The minimum inhibitory concentration (MIC) of MBO varies significantly depending on the target microorganisms and the fluid matrix. In synthetic metalworking fluid, the MIC for susceptible bacteria typically ranges from 50-200 ppm, while more resistant organisms like mycobacteria may require concentrations up to 600 ppm for effective control. The presence of mixed microbial populations has been shown to increase biocidal resistance compared to pure suspensions, highlighting the importance of considering the complete microbial ecology when determining application concentrations. The metalworking fluid matrix itself provides a protective effect for microorganisms against biocide action, necessitating higher concentrations than those required in saline solutions [5].
Table 3: Efficacy Profile of MBO Against Common MWF Contaminants
| Microorganism Type | Representative Species | Relative Efficacy | Typical Effective Concentration | Notes |
|---|---|---|---|---|
| Gram-negative Bacteria | Pseudomonas fluorescens | High | 50-150 ppm | More susceptible than mycobacteria |
| Gram-positive Bacteria | Staphylococcus aureus | High | 50-150 ppm | Common skin contaminant |
| Mycobacteria | Mycobacterium immunogenum | Moderate to Low | 400-600 ppm | Highly resistant; requires higher concentrations |
| Fungi | Candida albicans | Moderate | 100-300 ppm | May require combination with fungicides |
| Mixed Populations | Multiple species | Variable | 200-500 ppm | Protective interactions increase resistance |
Several operational factors significantly influence the antimicrobial performance of MBO in metalworking fluid systems. Temperature has a dual effect on efficacy—while higher temperatures generally accelerate the release of formaldehyde and enhance antimicrobial activity, they also promote faster microbial growth and may lead to increased depletion of the biocide. The pH of the system affects both the stability of MBO and the release rate of formaldehyde, with optimal performance typically observed in the neutral to slightly alkaline range (pH 7.5-9.0). Systems operating outside this range may require dosage adjustments or more frequent additions to maintain effective microbial control [1].
The presence of organic load in the form of metal fines, tramp oil, and other contaminants can significantly impact MBO efficacy by consuming the biocide through chemical reactions or providing physical protection for microorganisms. Systems with high organic load typically require higher biocide concentrations or more frequent additions to maintain effective control. The mechanical shear experienced in circulating systems can influence the distribution and availability of the biocide, while also affecting the formation and distribution of biofilms. Biofilms represent a particular challenge, as microorganisms within biofilms exhibit dramatically increased resistance to biocides, often requiring specialized treatment protocols that combine MBO with biofilm-dispersing agents for effective control [6] [5].
The evaluation of biocide efficacy in metalworking fluids follows established standardized methods that provide reproducible results and enable comparison between different biocidal products. The European standard EN 1276 specifies a quantitative suspension test for evaluating bactericidal activity of chemical disinfectants and antiseptics used in food, industrial, domestic, and institutional areas. This method involves exposing standardized microbial inocula to the biocide for a defined contact time, followed by neutralization of the biocide and enumeration of surviving microorganisms. Similarly, EN 1040 provides a methodology for evaluating the basic bactericidal activity of chemical disinfectants and antiseptics [6].
For more specific application to metalworking fluids, the broth microdilution reference method (ISO 20776-1) can be adapted to determine minimum inhibitory concentrations (MIC) in metalworking fluid matrices. This method involves preparing two-fold serial dilutions of the biocide in sterile metalworking fluid, followed by inoculation with standardized microbial suspensions. After incubation, the MIC is determined as the lowest concentration that completely inhibits visible growth of the microorganisms. Additionally, the germ carrier method (NF T72-190) can be employed to evaluate biocidal activity on surfaces, which is particularly relevant for assessing efficacy against biofilms on machine surfaces [6].
Diagram 1: Biocidal Efficacy Testing Workflow. This diagram illustrates the standardized protocol for evaluating MBO efficacy against microbial contaminants in metalworking fluids, incorporating both MIC determination and quantitative suspension tests.
The evaluation of biocide efficacy against biofilm communities requires specialized methodologies that account for the unique resistance mechanisms exhibited by sessile microorganisms. The MBEC (Minimum Biofilm Eradication Concentration) biofilm disinfectant efficacy test employs specialized devices that promote standardized biofilm formation on pegs, which are then exposed to biocide treatments. This method has demonstrated ruggedness and reproducibility for assessing biofilm susceptibility to antimicrobial agents [6]. Additional parameters for biofilm assessment include metabolic activity measurements using redox indicators such as resazurin, crystal violet staining for biomass quantification, and direct microscopy techniques for structural analysis.
Advanced monitoring techniques such as flow cytometry have been developed for microbial water quality monitoring in cooling tower water and oxidizing biocide treatment efficiency, and these methods can be adapted for metalworking fluid applications. Flow cytometry enables rapid detection and quantification of viable but non-culturable (VBNC) cells and persister cells, which represent subpopulations with significantly increased biocide resistance. The detection of these resistant subpopulations is critical for understanding treatment failures and developing more effective biocide strategies [6]. For comprehensive assessment of biocide performance in operational settings, microbial monitoring should be complemented with fluid chemistry analysis including pH, concentration, and tramp oil accumulation.
Personnel handling MBO biocide must adhere to strict safety protocols to minimize potential exposure risks. Recommended personal protective equipment (PPE) includes chemical-resistant gloves (nitrile or neoprene), safety goggles or face shield, and protective clothing to prevent skin contact. In situations where mist or aerosol generation is possible, appropriate respiratory protection should be utilized. The biocide should be handled in well-ventilated areas, preferably with local exhaust ventilation, to prevent inhalation of vapors or mists. Proper hygiene measures including washing hands and exposed skin after handling are essential [1] [2].
Although MBO is not classified as a skin sensitizer, it can cause skin irritation upon repeated or prolonged contact. The reclassification of formaldehyde-releasing biocides as carcinogen 1B means that products containing ≥0.1% releasable formaldehyde must be labeled with the H350 phrase "may cause cancer". Workplace monitoring for formaldehyde levels may be necessary to ensure concentrations remain below the occupational exposure limit of 300 ppb as proposed by the Scientific Committee for Occupational Exposure Limits (SCOEL). It is noteworthy that average workplace concentrations when using formaldehyde-releasing biocides are typically well below this limit (approximately 50 ppb) when proper handling procedures are followed [2].
MBO biocide must be handled with consideration for its potential environmental impact. Spill containment procedures should be implemented, using absorbent materials that are compatible with formaldehyde-releasing compounds. Contaminated absorbents should be disposed of as hazardous waste in accordance with local regulations. Waste metalworking fluids containing MBO should not be discharged without appropriate wastewater treatment to remove or neutralize the biocide. Treatment options include chemical oxidation, activated carbon adsorption, or biological treatment systems designed to handle formaldehyde [1].
The environmental fate of MBO is characterized by ready biodegradability under appropriate conditions, with formaldehyde breaking down to carbon dioxide and water. However, in aquatic environments, the released formaldehyde may exhibit toxicity to aquatic organisms, necessitating proper treatment before discharge. Formulators and users of MBO-containing products should be aware of the candidate for substitution status of MBO under the EU Biocidal Products Regulation, which may influence long-term use strategies and drive the development of alternative preservation approaches [2].
The regulatory landscape for formaldehyde-releasing biocides like MBO has undergone significant changes in recent years. The European Chemicals Agency (ECHA) reclassified formaldehyde as a category 1B carcinogen (H350) and category 2 mutagen in 2015, with subsequent implications for formaldehyde-releasing biocides. The Biocidal Products Committee (BPC) has supported the approval of substances that meet the BPR exclusion criteria and has specifically highlighted MBO as a candidate for substitution. This classification means that products containing MBO face increasing regulatory scrutiny and potential market restrictions in the future [2].
According to current implementation timelines, the first formaldehyde-releasing biocides were reclassified as carcinogen 1B in December 2018, with other similar biocides including MBO expected to follow in a stepwise manner potentially until 2025. This reclassification requires that all products containing ≥0.1% releasable formaldehyde carry the H350 statement "may cause cancer" on their labels. Products with ≥1% releasable formaldehyde additionally require classification as mutagenic category 2. These regulatory developments have prompted many metalworking fluid manufacturers to develop alternative formulations that eliminate or reduce dependence on formaldehyde-releasing biocides [2] [4].
The evolving regulatory landscape for formaldehyde-releasing biocides has accelerated development of non-formaldehyde alternatives for metalworking fluid preservation. These include isothiazolinone-based biocides such as CMIT/MIT (3:1 ratio of 5-chloro-2-methyl-4-isothiazolin-3-one to 2-methyl-4-isothiazolin-3-one), BIT (1,2-benzisothiazolin-3-one), and oxazolidine-based non-formaldehyde donors. Additionally, combination approaches using potentiation strategies with compounds such as EDTA have shown promise in enhancing the efficacy of existing biocides, potentially allowing for reduced use concentrations while maintaining effective microbial control [6] [3].
Future directions in metalworking fluid preservation include the development of novel biocidal molecules designed to meet ideal specifications including broad-spectrum activity, low use concentrations, compatibility with MWF formulations, stability over time, maintained effectiveness in the presence of soiling, no corrosive action on metals, minimal danger to humans and the environment, and cost-effectiveness. Until such ideal biocides are developed, research continues on potentiation strategies that enhance the performance of existing molecules, including the use of biocide combinations that demonstrate synergistic effects against mixed microbial populations commonly encountered in metalworking fluid systems [6] [7].
3,3'-methylenebis[5-methyloxazolidine] (commonly referred to as MBO or stabicor S100) represents a significant advancement in hydrogen sulfide (H₂S) scavenging technology for the oil and gas industry. This formaldehyde-based compound belongs to the chemical class of bisoxazolidines and serves as a highly effective non-triazine alternative for sour gas treatment applications [1] [2]. MBO functions through a controlled-release mechanism, where it gradually decomposes in aqueous solutions to yield formaldehyde and the corresponding amine precursor, providing sustained scavenging activity across extended operational periods [3]. With the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol, MBO presents as a yellowish liquid with a characteristic amine-like odor and demonstrates complete miscibility with water [3].
The adoption of MBO addresses several limitations associated with traditional scavengers, particularly monoethanolamine triazine (MEA triazine), which has been plagued by issues of overdosing, fouling, and polymeric by-product deposition that severely impact operations [1]. MBO's molecular structure confers stability across a broad pH range and elevated temperatures up to 186°C, making it suitable for challenging oilfield conditions [3]. Its 99% active concentration provides significant advantages in transportation, storage, and handling economics compared to less concentrated alternatives [1]. Furthermore, MBO can be readily diluted with various polar solvents such as alcohols or glycols to optimize performance and mitigate solids formation [1] [3].
Extensive comparative studies between MBO and conventional MEA triazine have demonstrated superior scavenging capacity and extended operational longevity for MBO-based formulations. In simulated contact tower evaluations assessing H₂S breakthrough points, MBO maintained H₂S levels below the critical threshold of 10 ppmv for approximately 110 hours, more than double the 51 hours achieved by MEA triazine under identical conditions [1]. This enhanced performance translates directly to operational benefits, including reduced exchange frequency and diminished waste generation from partially consumed scavenger solutions [1].
The enhanced efficiency of MBO manifests particularly in bubble tower applications where gas streams interface with liquid scavenger formulations. Field implementations across three North American gas operations documented substantially improved H₂S mitigation with MBO compared to triazine-based alternatives [1]. A critical advantage lies in the physical properties of solids formed during MBO deployment; field feedback indicates these deposits exhibit beneficial physical characteristics that facilitate less costly maintenance and cleaning procedures compared to the problematic fouling associated with triazine derivatives [1]. Additionally, the temperature stability of MBO ensures consistent performance across varying operational conditions, maintaining scavenging efficacy even at elevated temperatures where alternative products may degrade or form excessive solids [3].
Table 1: Comparative Performance Analysis of H₂S Scavengers
| Parameter | MBO (stabicor S100) | MEA Triazine (Industry Standard) |
|---|---|---|
| H₂S Breakpoint (<10 ppmv) | ~110 hours | ~51 hours |
| Active Concentration | 99% | Typically 40-60% |
| Solids Formation | Reduced with beneficial physical properties | Significant with problematic fouling |
| Temperature Stability | Up to 186°C | Limited at elevated temperatures |
| Exchange Intervals | Extended | Frequent |
| By-product Deposition | Significantly reduced | Substantial, impacting operations |
Table 2: Physical and Chemical Properties of MBO
| Property | Specification | Conditions/Method |
|---|---|---|
| Molecular Formula | C₉H₁₈N₂O₂ | - |
| Molecular Weight | 186.25 g/mol | - |
| Physical State | Liquid | Ambient conditions |
| Color | Yellow | Visual |
| Odor | Amine-like | - |
| Density | 1.03-1.062 g/cm³ | 20°C, DIN 51757 |
| Boiling Point | 247.6°C | At 760 mmHg |
| Flash Point | 70.1°C | - |
| Water Solubility | Completely miscible | 1000 g/L |
| pH | 10.1 | 20°C |
The high active concentration of MBO (99%) creates significant advantages throughout the supply chain, including reduced transportation costs, optimized storage capacity, and diminished freight requirements compared to less concentrated alternatives [1]. The extended operational lifespan observed in bubble tower applications directly translates to reduced downtime and lower labor costs associated with scavenger change-outs [1]. Furthermore, the diminished solids formation and more manageable by-products decrease maintenance expenses and mitigate production interruptions caused by fouling-related issues [1] [3].
Bubble towers, also referred to as contact towers, represent the primary application method for MBO in natural gas sweetening operations. These systems facilitate intimate contact between the sour gas stream and the liquid scavenger solution, enabling efficient H₂S removal [1]. The following comprehensive protocol ensures optimal implementation:
System Preparation: Verify tower integrity and ensure all safety systems are operational. Conduct a thorough inspection to confirm the absence of contaminants from previous treatments that might compromise MBO efficacy [1].
Scavenger Solution Formulation: For most applications, prepare MBO in a polar solvent such as methanol, ethanol, or glycol to achieve concentrations between 10-50% (w/w). The specific concentration should be determined based on H₂S levels, gas flow rates, and temperature conditions [1] [3]. The selection of solvent should consider the system's water content and operational temperature range.
System Dosing: Initiate dosing with an MBO concentration calculated to provide a stoichiometric excess relative to the H₂S concentration. Typical starting points range from 5-15 ppm of MBO per ppm of H₂S, with adjustments based on continuous monitoring of residual H₂S levels [1] [4]. Injection should occur at a point ensuring sufficient residence time before the contact tower.
Operational Monitoring: Continuously monitor H₂S concentrations pre- and post-treatment using industry-standard analytical methods such as Dräger tubes, gas chromatographs, or online H₂S analyzers [1] [2]. Maintain detailed records of scavenger consumption relative to H₂S removal to optimize dosing rates and detect operational anomalies.
Performance Optimization: Adjust dosing rates based on real-time H₂S measurements and seasonal variations in gas composition. Implement a routine sampling schedule to assess the condition of the scavenger solution, including pH monitoring and visual inspection for solids formation [1].
Solution Exchange: Establish a proactive replacement schedule based on performance data rather than fixed time intervals. The extended breakthrough time of MBO typically allows for significantly longer exchange intervals compared to triazine-based scavengers [1].
For applications without bubble towers, MBO can be effectively implemented through direct injection systems [4]:
Injection Point Selection: Identify injection points that maximize mixing efficiency and residence time before phase separation. Ideal locations include downstream of production chokes or at the entrance to flow lines where turbulence enhances mixing [4].
Dispersion Optimization: Ensure adequate dispersion through static mixers, agitation, or orifice plates when direct injection methods are employed. This promotes uniform distribution throughout the hydrocarbon phase, essential for effective H₂S scavenging [4].
Temperature Management: Maintain treatment temperatures between ambient and 200°C for optimal performance. While MBO exhibits thermal stability up to 186°C, prolonged exposure at upper temperature limits should be monitored [4].
MBO presents several significant health and safety hazards that require rigorous controls [5]. The compound is classified for acute toxicity (Oral Category 4, Dermal Category 3, Inhalation Category 4), skin corrosion (Subcategory 1B), skin sensitization (Subcategory 1A), serious eye damage (Category 1), germ cell mutagenicity (Category 2), carcinogenicity (Category 1B), and specific target organ toxicity-repeated exposure (Category 2) [5]. Implementation of comprehensive personal protective equipment is mandatory for all handling activities:
MBO classification as hazardous to the aquatic environment (long-term Chronic Category 3) necessitates stringent environmental controls [5]. In spill situations, prevent entry into drains, sewers, or water courses. Contain spills using appropriate absorbent materials that are compatible with the chemical, and collect contained material in suitable closed containers for disposal [5]. All disposal activities must comply with applicable local, regional, and national regulations, preferably utilizing licensed chemical destruction facilities or controlled incineration with flue gas scrubbing [5].
The scavenging activity of MBO against H₂S involves a sophisticated chemical mechanism that leverages its unique molecular architecture. While originally positioned as a non-triazine alternative, research indicates that oxazolidine-based scavengers like MBO may derive a significant portion of their activity through hydrolytic conversion to corresponding hexahydrotriazine species [2] [6]. This transformation occurs in aqueous environments, where MBO undergoes ring-opening and recombination reactions that ultimately generate the active triazine species responsible for H₂S sequestration [2].
The primary reaction pathway involves the nucleophilic attack of hydrogen sulfide on the formaldehyde released during MBO decomposition, followed by subsequent reactions with amine components to form stable trithiane species [2] [6]. This mechanism provides sustained scavenging activity through controlled formaldehyde release, unlike the immediate availability from traditional triazine scavengers. The monoisopropanolamine (MIPA)-derived structure of commercial MBO demonstrates particularly favorable performance characteristics, surpassing alternatives based on monoethanolamine (MEA) despite the broader availability of MEA [2] [6].
Table 3: Experimental Protocol Summary for H₂S Scavenging Assessment
| Method | Application | Key Parameters | References |
|---|---|---|---|
| Contact Tower Simulation | Breakthrough evaluation | H₂S concentration <10 ppmv, time to breakthrough | [1] |
| Vapor Phase Monitoring | Residual H₂S measurement | Target: 200 ppm or less in vapor phase | [4] |
| Dosing Efficiency Assessment | Scavenger consumption | Weight H₂S/weight of scavenger | [1] [4] |
| By-product Characterization | Solids formation analysis | Polymeric deposition quantification | [1] [2] |
The following workflow diagram illustrates the complete MBO implementation process from system assessment through decommissioning:
Diagram 1: MBO Implementation and Monitoring Workflow
The chemical mechanism of MBO's action can be visualized through its transformation pathway:
Diagram 2: MBO Chemical Transformation and H₂S Scavenging Pathway
3,3'-methylenebis[5-methyloxazolidine] represents a technologically advanced solution for H₂S scavenging in oil and gas operations, offering substantial performance enhancements over traditional triazine-based scavengers. Its demonstrated efficacy in maintaining H₂S levels below critical thresholds for extended durations, coupled with reduced solids formation and more manageable by-products, positions MBO as a preferred choice for bubble tower applications [1]. The compound's high active concentration and temperature stability further enhance its operational and economic viability [1] [3].
While recent research indicates that oxazolidine-based scavengers may exert their activity through hydrolytic conversion to triazine species [2] [6], this mechanistic nuance does not diminish the documented performance advantages of MBO in field applications. Implementation of the comprehensive protocols outlined in these application notes will enable researchers and operations personnel to maximize the benefits of MBO while maintaining rigorous safety and environmental standards. Continued research into optimal application techniques and formulation refinements will further solidify the role of MBO in addressing the persistent challenge of H₂S management across the oil and gas industry.
Raman spectroscopy has emerged as a powerful analytical technique for the quantitative analysis of biopharmaceutical products, including monoclonal antibodies (mAbs) and other complex biologics. This technique is based on the inelastic scattering of monochromatic light, typically from a laser source, which interacts with molecular vibrations in the sample. The resulting energy shifts provide a unique "chemical fingerprint" that enables both identification and quantification of molecular species [1] [2]. The fundamental principle underlying Raman spectroscopy involves the polarizability of electron clouds surrounding chemical bonds. When photons interact with these electron clouds, most are elastically scattered (Rayleigh scattering), but approximately 1 in 10^7 photons undergo inelastic scattering, resulting in energy shifts that correspond to specific molecular vibrations [2]. These energy shifts are measured as Raman shifts in wavenumbers (cm⁻¹) and provide detailed information about molecular structure, composition, and interactions [1] [3].
Quantitative Raman spectroscopy relies on the fundamental principle that the intensity of Raman scattering is directly proportional to the concentration of the analyte of interest. This relationship enables the construction of calibration models that correlate spectral features with analyte concentrations. The Raman shift represents the energy difference between incident and scattered light, expressed in wavenumbers (cm⁻¹), while the intensity (measured as counts per second) reflects the strength of Raman scattering at specific wavelengths [1] [7]. For quantitative applications, the signal-to-noise ratio (S/N) becomes a critical parameter, as it directly impacts method sensitivity, detection limits, and overall accuracy [7].
Successful quantitative method development requires careful consideration of several experimental parameters. The laser wavelength (typically 785 nm for pharmaceutical applications) influences fluorescence background and Raman scattering efficiency [3]. Spectral resolution (commonly 1-10 cm⁻¹) determines the ability to resolve closely spaced spectral features, while integration time affects both signal accumulation and potential sample degradation [4] [3]. The laser power must be optimized to maximize signal intensity while avoiding sample damage, particularly for biological specimens [4]. Additionally, appropriate calibration models (univariate or multivariate) must be selected based on the complexity of the sample matrix and the specificity of the target analyte's spectral features [7].
Raw Raman spectra often require preprocessing to remove instrumental artifacts and enhance analytical signals before quantitative analysis. Common preprocessing techniques include dark noise subtraction to eliminate detector background, cosmic ray filtering to remove spurious signals, and intensity correction to account for instrumental variations [3]. Baseline correction algorithms, such as asymmetric least squares (ALS) or simple linear correction, are essential for removing fluorescence background that can obscure Raman signals [3].
Data scaling methods further improve quantitative analysis by normalizing spectral variations. Standard Normal Variate (SNV) scaling adjusts spectra to have zero mean and unit variance, reducing the impact of scattering effects, while min-max normalization scales data between 0 and 1 for easier comparison across samples [3]. For complex mixtures with overlapping spectral features, multivariate analysis techniques such as Partial Least Squares (PLS) regression become essential for building robust calibration models that can accurately predict analyte concentrations despite spectral interferences [8] [7]. These preprocessing and modeling approaches significantly enhance the reliability and accuracy of quantitative Raman methods in pharmaceutical applications.
This protocol provides a detailed methodology for the quantification of bevacizumab in commercial Avastin formulations using Raman spectroscopy, based on validated approaches from recent literature [4]. The sample preparation employs a dried droplet technique on highly reflective carriers to enhance signal detection. Begin by preparing standard solutions of bevacizumab across the concentration range of 7-13 mg/mL by diluting the stock solution (25 mg/mL) with purified water [4] [5]. For each measurement, deposit a 10 μL droplet of the standard or sample solution onto a highly reflective carrier (e.g., aluminum-coated slides) and allow it to dry at room temperature, forming a coffee ring pattern where the analyte becomes concentrated at the periphery [4].
The Raman measurements should be performed using a rotary apparatus that enables simultaneous signal acquisition from multiple points on a circular circumference, improving spectral reproducibility [4]. Instrument parameters should be optimized as follows: 785 nm excitation laser, 250 mW power, spectral resolution of 8-10.5 cm⁻¹, and integration time of 5-10 seconds per spectrum [4] [5]. Focus the laser beam at a distance of 75 μm from the external side of the coffee ring, where the lowest detection limits for bevacizumab have been achieved [4]. Acquire three spectra from different positions within the coffee ring for each sample and average them to improve signal-to-noise ratio. For quality control, include a placebo solution containing all excipients except the active ingredient to account for spectral contributions from formulation components [5].
The acquired Raman spectra should be processed to extract quantitative information about bevacizumab concentration. Identify the characteristic peaks of bevacizumab, particularly the prominent amide I band at 1674 cm⁻¹ and the phenylalanine peak at 1005 cm⁻¹, which serve as reliable markers for quantification [4]. Subtract the spectrum of the placebo formulation or trehalose dihydrate (the primary excipient) from the sample spectra to isolate the bevacizumab-specific signals [4]. For the calibration model, use the peak height or area of the 1005 cm⁻¹ phenylalanine band, which shows minimal overlap with excipient peaks, against bevacizumab concentration [4].
Construct a linear calibration curve using the standard solutions (7-13 mg/mL) with at least five concentration levels, each measured in triplicate [5]. The resulting calibration model should demonstrate a correlation coefficient (R²) ≥ 0.990 to be considered acceptable for quantitative analysis [5]. For unknown samples, apply the same spectral processing steps and use the calibration model to predict bevacizumab concentration based on the measured Raman intensity at the characteristic peaks. Validate the method by comparing results with reference standards and through recovery studies at multiple concentration levels [5].
Table 1: Key Raman Spectral Signatures for Bevacizumab and Common Excipients
| Compound | Characteristic Peaks (cm⁻¹) | Vibrational Assignments |
|---|---|---|
| Bevacizumab | 623, 1005 | Phenylalanine residues |
| 644 | Tyrosine residues | |
| 760, 1556 | Tryptophan residues | |
| 1619 | Aromatic amino acids | |
| 1674 | Amide I | |
| 1344 | Amide III | |
| Trehalose dihydrate | 297, 354, 405, 438 | O-C-C bending vibrations |
| 506, 540, 596 | Glucopyranose ring deformations | |
| 706, 806, 844, 915 | C-C and C-O stretching | |
| 1081, 1127 | C-O and C-C stretching | |
| 1354, 1462 | CH₂ deformations |
The following workflow diagram illustrates the complete experimental procedure for quantitative analysis of monoclonal antibodies using Raman spectroscopy:
Method validation is essential to demonstrate that the Raman spectroscopic method is suitable for its intended quantitative purpose in pharmaceutical analysis. The validation should follow the ICH Q2(R1) guidelines and evaluate specificity, linearity, accuracy, precision, detection limit, quantification limit, and robustness [8] [5]. Specificity is established by demonstrating that the method can unequivocally quantify the analyte in the presence of other components, such as excipients and impurities. This is achieved by comparing spectra of the placebo, standard solution, and test formulation to confirm no interference at the analyte's characteristic peaks [5].
Linearity is evaluated by analyzing at least five concentration levels across the specified range (e.g., 7-13 mg/mL for bevacizumab), with each concentration measured in triplicate [5]. The calibration curve should demonstrate a correlation coefficient (R²) ≥ 0.990 and have residuals that are randomly distributed around zero [5]. Accuracy is determined through recovery studies by spiking placebo formulations with known amounts of the analyte at three concentration levels (low, medium, and high) covering the linear range. The mean recovery should be within 98.0-102.0% with RSD ≤ 2.0% for acceptable accuracy [5].
Table 2: Validation Parameters and Acceptance Criteria for Quantitative Raman Methods
| Validation Parameter | Experimental Procedure | Acceptance Criteria |
|---|---|---|
| Specificity | Compare spectra of placebo, standard, and sample | No interference at analyte peaks |
| Linearity | Analyze 5 concentration levels in triplicate | R² ≥ 0.990 |
| Accuracy | Recovery studies at 3 concentration levels | Mean recovery: 98.0-102.0% |
| Precision | ||
| • System precision | 6 replicate measurements of standard | RSD ≤ 2.0% |
| • Repeatability | 6 replicate measurements of sample | RSD ≤ 2.0% |
| • Intermediate precision | Different days, analysts, instruments | RSD ≤ 3.0% |
| LOD | Based on signal-to-noise ratio | S/N ≥ 3:1 |
| LOQ | Based on signal-to-noise ratio | S/N ≥ 10:1 |
| Robustness | Deliberate variations in parameters | RSD ≤ 2.0% |
For precision assessment, three levels should be evaluated: system precision (six consecutive measurements of a standard solution), repeatability (six replicate measurements of the same sample), and intermediate precision (analysis of six samples on different days by different analysts) [5]. The relative standard deviation (RSD) should not exceed 2.0% for system precision and repeatability, and 3.0% for intermediate precision [5]. The limit of detection (LOD) and limit of quantification (LOQ) can be determined based on the standard deviation of the blank response (σ) and the slope of the calibration curve (S), using the formulas LOD = 3.3σ/S and LOQ = 10σ/S [5]. For bevacizumab quantification, LOD values as low as 0.53 mg/mL have been achieved with optimized sampling positions [4].
Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in methodological parameters such as temperature fluctuations (±2°C), pH changes (±0.2 units), and laser power variations (±10%) [5]. The method is considered robust if these modifications do not significantly affect the analytical results (RSD ≤ 2.0%) [5]. Additionally, method comparison with established reference techniques (e.g., HPLC) should be performed using statistical tests such as Student's t-test for means and F-test for variances [5]. No significant differences should be observed between the methods at a 95% confidence level to demonstrate equivalent performance [5].
The implementation of Raman spectroscopy for quantitative analysis in pharmaceutical environments requires careful consideration of several practical aspects. Instrument qualification and method transfer between laboratories must be properly documented and validated to ensure consistent results across different sites [8] [5]. Operator training is essential, as technical expertise in both spectroscopic principles and chemometric methods significantly impacts data quality and interpretation [7]. For routine quality control applications, Raman methods should be designed with simplicity and robustness in mind, enabling use by technicians who may not have specialized spectroscopy expertise [5].
Raman spectroscopy offers several distinct advantages over traditional chromatographic methods for pharmaceutical quantification. Unlike HPLC, Raman spectroscopy is non-destructive, requires minimal sample preparation, and enables analysis through primary packaging materials, significantly reducing analysis time and cost [4] [5]. Comparative studies have demonstrated that properly validated Raman methods provide equivalent accuracy and precision to HPLC for drug quantification, with no significant differences observed in t-tests and F-tests at 95% confidence levels [5]. Additionally, Raman spectroscopy is particularly suited for aqueous formulations since water produces weak Raman signals, unlike in IR spectroscopy where water exhibits strong absorption [4] [2].
Oxazolidinones represent a promising class of synthetic antibacterial agents with demonstrated efficacy against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. These compounds, including linezolid and the investigational sutezolid, target bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby inhibiting formation of the initiation complex for protein translation. Their distinct mechanism of action and synthetic origin make them valuable assets in the global effort to combat drug-resistant tuberculosis. The World Health Organization has identified oxazolidinones as priority agents for TB treatment, particularly for drug-resistant cases where conventional regimens have failed. Understanding the susceptibility testing methodologies for these compounds is therefore essential for researchers, clinical microbiologists, and drug development professionals working in tuberculosis control programs worldwide [1].
The emergence of oxazolidinone resistance in M. tuberculosis, though currently relatively uncommon, poses a significant threat to TB control efforts. Resistance mechanisms primarily involve mutations in ribosomal components, specifically the rplC gene encoding ribosomal protein L3 and the rrl gene encoding 23S rRNA. The Cys154Arg mutation in rplC has been specifically associated with clinical resistance, demonstrating a 4-fold increase in MIC values for linezolid and 2-fold increase for sutezolid. Mutations in the 23S rRNA gene, while also conferring resistance, often result in growth impairment and reduced fitness, potentially limiting their transmission in clinical settings. Comprehensive susceptibility testing protocols are therefore critical for monitoring resistance development, guiding treatment decisions, and informing drug development efforts [2] [3].
Oxazolidinone resistance in M. tuberculosis primarily occurs through chromosomal mutations that alter the drug target site without involvement of acquired resistance genes or horizontal transfer. The principal mechanism involves modifications to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit, where oxazolidinones bind. The most frequently documented mutations occur at specific positions in two key ribosomal components: the rplC gene encoding the ribosomal protein L3 and the rrl gene encoding 23S ribosomal RNA. These mutations structurally modify the binding pocket, reducing drug affinity while maintaining essential ribosomal function. Research demonstrates that specific mutations confer varying levels of resistance to different oxazolidinones, with important implications for cross-resistance patterns within this drug class [2] [3].
The Cys154Arg substitution in RplC (resulting from the T460C mutation in the rplC gene) has been extensively characterized as a major resistance determinant. Molecular studies using recombinant M. tuberculosis strains engineered to overexpress this mutation demonstrated a 4-fold increase in MIC values for linezolid and a 2-fold increase for sutezolid compared to wild-type controls. This mutation likely induces conformational changes in the ribosomal structure that diminish oxazolidinone binding without completely disrupting protein synthesis function. Additional mutations in RplC, such as Gly154Arg and Val157Leu, have also been associated with elevated MIC values, though with varying effects on bacterial fitness and cross-resistance patterns. The specific location of these mutations within functionally important domains of L3 supports their role in directly interfering with oxazolidinone binding at the PTC [3].
Table 1: Documented Oxazolidinone Resistance Mutations in M. tuberculosis
| Gene | Nucleotide Change | Amino Acid Change | Effect on Linezolid MIC | Effect on Sutezolid MIC | Fitness Cost |
|---|---|---|---|---|---|
| rplC | T460C | Cys154Arg | 4-fold increase | 2-fold increase | Low |
| rplC | G458C | Gly154Arg | 4-8 fold increase | 2-4 fold increase | Low |
| rplC | G469T | Val157Leu | 4-fold increase | 2-fold increase | Low |
| rrl | G2270T | - | 8-16 fold increase | 4-8 fold increase | High |
| rrl | C2610G | - | 8-16 fold increase | 4-8 fold increase | High |
Mutations in the rrl gene (encoding 23S rRNA) generally confer higher-level resistance but are associated with significant fitness costs and growth impairment. M. tuberculosis carries only a single copy of the rRNA operon, unlike many other bacteria that have multiple copies, which makes mutations in the rrl gene potentially more detrimental to ribosomal function. Studies have demonstrated that clinical isolates with rrl mutations exhibit slower growth rates and reduced competitive fitness in vitro compared to both wild-type strains and isolates with rplC mutations. This fitness disadvantage may explain the relatively lower frequency of rrl-mediated resistance in clinical settings despite its potent resistance phenotype. The differential impact on bacterial fitness between resistance mechanisms has important implications for transmission dynamics and should be considered when interpreting susceptibility testing results [2].
Cross-resistance patterns among oxazolidinones are mutation-dependent, with some mutations conferring similar resistance levels across the class while others demonstrate compound-specific effects. Most rplC mutations result in cross-resistance between linezolid and sutezolid, though the magnitude of resistance is typically higher for linezolid. Interestingly, certain mutations may also confer collateral resistance to other antimicrobial classes, including phenicols like chloramphenicol, which share partially overlapping binding sites at the PTC. This cross-resistance pattern has important implications for treatment selection and underscores the value of comprehensive resistance profiling beyond a single compound [2].
Antimicrobial susceptibility testing (AST) for M. tuberculosis requires specialized approaches due to its slow-growing nature and biosafety considerations. Several methodologies have been validated for testing oxazolidinone susceptibility, each with distinct advantages and limitations. The MGIT 960 and BACTEC 460 systems represent the most widely implemented automated methods for rapid AST. These liquid culture-based systems significantly reduce turnaround time compared to conventional solid media, providing results within 5-7 days compared to 21-42 days for traditional methods. The MGIT 960 system, a non-radiometric alternative to the BACTEC 460, has demonstrated excellent reliability for testing first-line drugs and has been adapted for oxazolidinone testing [4] [5].
The critical concentrations for defining resistance may vary between testing methods and require validation against clinical outcomes. For the MGIT 960 system, suggested oxazolidinone concentrations are derived from correlation studies with reference methods and epidemiological data. While formal breakpoints for oxazolidinones are still evolving, proposed critical concentrations for linezolid typically range from 0.5-1.0 μg/ml based on resistance mechanisms and clinical correlation studies. For research purposes, determining Minimum Inhibitory Concentrations (MICs) provides more quantitative data for tracking resistance evolution and structure-activity relationship studies. The establishment of method-specific quality control ranges using reference strains is essential for ensuring the reliability of susceptibility data across different laboratories [4].
Table 2: Comparison of Susceptibility Testing Methods for Oxazolidinones Against M. tuberculosis
| Method | Principle | Incubation Period | Advantages | Limitations | Suggested Oxazolidinone Concentration |
|---|---|---|---|---|---|
| MGIT 960 | Fluorescence detection in liquid medium | 5-10 days | Rapid, automated, high-throughput | Equipment cost, requires strict quality control | 1.0 μg/ml for linezolid |
| BACTEC 460 | Radiometric growth detection | 5-10 days | Rapid, established reference method | Radioactive waste disposal, equipment cost | 1.0 μg/ml for linezolid |
| Agar Proportion | Growth on drug-containing solid medium | 21-28 days | Gold standard, quantitative results | Lengthy incubation, labor-intensive | 1.0 μg/ml for linezolid |
| MIC Method | Broth/agar dilution with concentration gradient | 14-21 days | Quantitative, detects subtle changes | Lengthy incubation, complex preparation | 0.125-8.0 μg/ml (serial dilutions) |
The choice of susceptibility testing method depends on laboratory infrastructure, specimen volume, turnaround time requirements, and intended application (clinical vs. research use). For clinical laboratories supporting TB treatment programs, automated liquid culture systems like MGIT 960 offer the optimal balance of speed and reliability. The comparability study between MGIT 960 and BACTEC 460 systems demonstrated excellent agreement (≥95%) for first-line drugs, suggesting similar reliability for oxazolidinone testing when appropriate critical concentrations are established. The average time to results with these systems is approximately 6.9 days for MGIT 960 and 5.4 days for BACTEC 460, though oxazolidinones may require slightly longer incubation due to their bacteriostatic activity against M. tuberculosis [4].
For research applications, especially drug development studies, MIC determination provides more detailed information on compound potency and resistance development. The microtiter plate-based MIC methods allow for efficient testing of multiple compounds and concentrations against a single strain, or multiple strains against a single compound. When implementing these methods, careful attention to inoculum preparation (typically 10^5-10^6 CFU/ml), drug solubility and stability, and endpoint determination is essential for generating reproducible results. Additionally, the use of reference strains with known MIC ranges (e.g., M. tuberculosis H37Rv) as quality controls is critical for inter-laboratory comparison and data validation [5].
Principle: This protocol describes the methodology for determining M. tuberculosis susceptibility to oxazolidinones using the BACTEC MGIT 960 system, which detects bacterial growth through oxygen-quenched fluorescence. The test evaluates growth in the presence of a critical drug concentration compared to a drug-free control.
Materials and Reagents:
Procedure:
Quality Control:
The following workflow diagram illustrates the key steps in the broth-based susceptibility testing protocol:
Principle: This gold standard method determines the minimum inhibitory concentration of oxazolidinones by evaluating bacterial growth on agar medium containing serial drug dilutions. The MIC is defined as the lowest concentration that inhibits ≥99% of the inoculum.
Materials and Reagents:
Procedure:
Quality Control:
The emergence of oxazolidinone resistance necessitates the development of rapid molecular assays for detecting resistance-conferring mutations. While conventional susceptibility testing requires culture, molecular methods can detect resistance directly from clinical specimens or early positive cultures, significantly reducing turnaround time. The primary targets for molecular detection include the rplC gene (particularly codons 154 and 157) and the rrl gene at positions associated with oxazolidinone resistance. Techniques such as Sanger sequencing, line probe assays, and real-time PCR with melt curve analysis have been developed for this purpose. Next-generation sequencing approaches offer comprehensive resistance profiling by capturing the entire genomic context of resistance mechanisms [3].
The implementation of molecular methods requires careful consideration of analytical sensitivity and specificity for resistance detection. While mutations in rplC and rrl are well-established resistance mechanisms, the interpretive criteria for novel mutations requires correlation with phenotypic susceptibility results. The Cys154Arg mutation in rplC demonstrates strong correlation with elevated MICs (4-fold increase for linezolid), establishing it as a validated molecular marker for resistance. However, the potential emergence of novel resistance mechanisms underscores the importance of maintaining phenotypic testing capacity alongside molecular methods. For research applications, molecular characterization of resistant mutants provides critical insights into structure-activity relationships that inform drug design efforts to overcome existing resistance mechanisms [3].
Drug development programs require efficient screening methods to evaluate novel oxazolidinone analogs against M. tuberculosis. Luciferase reporter assays using recombinant luminescent mycobacterial strains enable rapid, quantitative assessment of compound activity. These systems utilize autoluminescent M. tuberculosis strains engineered to express bacterial luciferase genes, allowing real-time monitoring of bacterial growth and compound efficacy through bioluminescence measurements. This approach significantly reduces assay time from weeks to days and facilitates automation for high-throughput screening applications. The methodology has been validated for evaluating drug synergy, time-kill kinetics, and intracellular activity, providing comprehensive compound profiling during early development stages [3].
The application of autoluminescent strains for studying oxazolidinone resistance dynamics represents a significant advancement in screening technology. By introducing specific resistance mutations (e.g., rplC Cys154Arg) into luminescent parent strains, researchers can rapidly evaluate the activity of novel compounds against resistant mutants and assess cross-resistance patterns within the oxazolidinone class. This approach enables mechanism-based screening that specifically addresses the clinical resistance challenge. Additionally, these tools support the evaluation of combination therapies aimed at preventing or overcoming resistance development, a critical consideration for extending the clinical lifespan of oxazolidinones in TB treatment [3].
Interpretation of oxazolidinone susceptibility testing results requires understanding of technical parameters, clinical correlations, and epidemiological considerations. For the MGIT 960 system, a isolate is categorized as resistant if growth in the drug-containing tube occurs within 1 day of the growth control tube using the critical concentration of 1.0 μg/ml. For agar-based methods, the critical concentration (distinguishing susceptible from resistant populations) must be distinguished from the epidemiological cutoff (separating wild-type from non-wild-type populations). The current understanding suggests a critical concentration of 1.0 μg/ml for both liquid and solid media, though these values may evolve with additional clinical correlation data [4].
MIC distributions provide valuable information for defining breakpoints and detecting emerging resistance. The MIC50 and MIC90 values (concentrations inhibiting 50% and 90% of wild-type isolates, respectively) for linezolid against M. tuberculosis typically range from 0.25-0.5 μg/ml and 0.5-1.0 μg/ml, respectively. Isolates with MIC values >1.0 μg/ml generally harbor resistance mutations and may respond poorly to oxazolidinone-based therapy. When interpreting MIC results, the 95% confidence intervals for resistance rates should be calculated assuming a binomial distribution (Clopper-Pearson method) to account for sampling variability, particularly when testing small numbers of isolates [6].
Robust quality assurance protocols are essential for generating reliable susceptibility data. Each testing batch should include quality control strains with known susceptibility profiles, such as M. tuberculosis H37Rv (susceptible) and characterized resistant mutants. Additional quality indicators include monitoring inoculum purity and size, drug solution stability, and equipment calibration. For laboratories implementing the MGIT 960 system, participation in proficiency testing programs such as those offered by the WHO Supranational TB Reference Laboratory network provides external validation of testing performance [5].
The implementation of data management systems specifically designed for antimicrobial resistance analysis enhances data quality and facilitates trend analysis. Frameworks such as GEFAAR (GEneric Framework for the Analysis of Antimicrobial Resistance) provide specialized tools for resistance statistics, trend analysis, and cluster detection. These systems enable laboratories to monitor resistance rates over time, perform statistical analyses with confidence intervals, and generate alerts for unusual resistance patterns that may indicate laboratory error or emerging resistance threats. The integration of quality control data with patient demographic information further supports the detection of potential confounding factors in resistance analysis [6].
The susceptibility testing methodologies outlined in these application notes provide comprehensive guidance for evaluating oxazolidinone activity against M. tuberculosis in both clinical and research settings. The ongoing optimization of testing protocols, combined with emerging technologies such as whole-genome sequencing and luminescence-based assays, will continue to enhance our ability to detect and characterize resistance. As oxazolidinones assume an increasingly important role in MDR-TB treatment regimens, robust susceptibility testing will remain essential for preserving their efficacy and guiding the development of next-generation agents.
The microplate Alamar Blue assay (MABA) represents a colorimetric, redox-based method that has emerged as a valuable tool for determining minimum inhibitory concentrations (MICs) of antimicrobial agents, particularly against challenging pathogens such as mycobacteria and other slow-growing organisms. This method utilizes the oxidation-reduction indicator resazurin, which undergoes a measurable color change in response to bacterial metabolic activity. The blue, non-fluorescent resazurin is reduced to pink, highly fluorescent resorufin in viable, metabolically active cells, providing both visual and fluorometric endpoints for MIC determination [1] [2]. This technical simplicity, combined with excellent reproducibility and cost-effectiveness, has made MABA particularly suitable for resource-limited settings where more expensive automated systems may be unavailable [1].
The application of MABA in oxazolidinone testing addresses a critical need in antimicrobial development and resistance monitoring. Oxazolidinones, including linezolid, tedizolid, sutezolid, and delpazolid, represent a novel class of synthetic antimicrobial agents that inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome [3]. With the rising incidence of multidrug-resistant tuberculosis (MDR-TB) and nontuberculous mycobacterial (NTM) infections, oxazolidinones have gained prominence as essential components of salvage regimens [4]. The Alamar Blue assay provides researchers with a standardized, medium-throughput approach to evaluate the potency of these compounds against clinical isolates, screen novel derivatives, and detect emerging resistance patterns efficiently.
The Alamar Blue assay leverages the reducing environment of viable cells to quantitatively measure cellular metabolic activity. The active component, resazurin (7-hydroxy-3H-phenoxazin-3-one 10-oxide), is a blue, non-fluorescent compound that serves as an intermediate electron acceptor in the electron transport system. Upon entering living cells, resazurin undergoes enzymatic reduction primarily by diaphorases utilizing NADPH or NADH as reductants, resulting in the formation of resorufin (7-hydroxy-3H-phenoxazin-3-one) [2]. This reduced product is pink in color and highly fluorescent, with excitation and emission maxima at approximately 530-570 nm and 580-610 nm, respectively [5] [2]. The extent of this conversion directly correlates with the number of metabolically active cells present in the system, providing a reliable indicator of cell viability.
The mechanistic basis for using MABA in antimicrobial susceptibility testing lies in the principle that inhibitory concentrations of antibiotics will suppress bacterial metabolic activity sufficiently to prevent the reduction of resazurin. For oxazolidinones, which act by inhibiting bacterial protein synthesis, this translates to a dose-dependent reduction in resazurin conversion that can be quantified to determine the MIC value. It is important to note that recent research has revealed that oxazolidinone activity is context-specific, with enhanced inhibition observed when alanine occupies the penultimate position of the nascent chain. Structural studies have demonstrated that the alanine side chain fits within a small hydrophobic crevice created by oxazolidinones, resulting in improved ribosome binding and more potent inhibition [3].
The Alamar Blue assay offers several distinct advantages over other antimicrobial susceptibility testing methods:
Table 1: Comparison of Alamar Blue Assay with Other Antimicrobial Susceptibility Testing Methods
| Method | Principle | Throughput | Time to Result | Cost | Special Equipment |
|---|---|---|---|---|---|
| Alamar Blue | Resazurin reduction | Medium-high | 7-10 days | Low | Fluorescence/Absorbance plate reader |
| Agar Proportion | Growth on solid medium | Low | 14-21 days | Low | None |
| BACTEC 460 | Radiolabeled substrate metabolism | Medium | 5-10 days | High | BACTEC instrument |
| MGIT | Oxygen quenching | Medium | 5-10 days | High | MGIT instrument |
| Etest | Gradient diffusion on agar | Low | 7-14 days | High | None |
| Broth Microdilution | Visual growth inhibition | Medium | 7-10 days | Low | None |
The following reagents are required for performing the microplate Alamar Blue assay:
Proper execution of the Alamar Blue assay requires access to the following equipment:
The diagram below illustrates the complete workflow for the microplate Alamar Blue assay:
Prepare drug stock solutions: Dissolve oxazolidinone reference standards in appropriate solvents to create concentrated stock solutions (e.g., 1-10 mg/mL). Linezolid, sutezolid, and delpazolid are typically prepared in deionized water, while other compounds may require DMSO [1] [4]. Store aliquots at -40°C to -80°C.
Prepare two-fold drug dilutions: Create serial dilutions of oxazolidinones in growth medium to twice the desired final testing concentration. Typical concentration ranges for oxazolidinones are:
Plate setup: Add 100 μL of sterile deionized water to all outer perimeter wells of a sterile 96-well plate to minimize evaporation [1]. To wells in columns 3-10, add 100 μL of growth medium. Add 100 μL of 2× drug solutions to wells in columns 2 and 3. Using a multichannel pipette, perform serial two-fold dilutions from column 3 through column 10, discarding 100 μL from the final column [1].
Prepare bacterial suspension: For mycobacteria, grow cultures to mid-log phase and prepare suspensions in appropriate diluent (e.g., 0.04% Tween 80-0.2% bovine serum albumin) adjusted to match a McFarland No. 1 standard [1]. Further dilute 1:25 in growth medium to achieve approximately 10⁵ CFU/well [6].
Inoculate plates: Add 100 μL of bacterial inoculum to all test wells (columns 2-11), resulting in a final volume of 200 μL per well. Wells in column 11 serve as drug-free growth controls, while wells in column 12 can serve as sterile media controls [1].
Seal and incubate: Seal plates with Parafilm or breathable membrane and incubate at 37°C for 5-7 days depending on growth characteristics of the target organism [1] [4].
Initial Alamar Blue addition: After incubation, add 50 μL of freshly prepared Alamar Blue reagent mixture (10× Alamar Blue with 10% Tween 80) to one control well (e.g., B11) [1]. Reincubate for 24 hours.
Color development assessment: If the control well turns pink, indicating sufficient bacterial growth and reduction of the reagent, add the Alamar Blue mixture to all wells. If the well remains blue, continue incubation and check daily until color change occurs [1].
Final incubation and reading: Reincubate plates for 24 hours after adding Alamar Blue to all wells. Read results either visually or instrumentally. For visual reading, a blue color indicates no growth (inhibition), while a pink color indicates growth. For fluorometric reading, measure fluorescence at 530-570 nm excitation and 580-610 nm emission [5] [2].
MIC determination: The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink (visual) or shows ≥90% inhibition of fluorescence compared to drug-free controls (fluorometric) [6] [4].
The microplate Alamar Blue assay has been extensively used to evaluate the activity of oxazolidinones against various mycobacterial species. The table below summarizes typical MIC values obtained against Mycobacterium abscessus complex (MABC) isolates:
Table 2: Oxazolidinone MIC Values Against Mycobacterium abscessus Complex Determined by Alamar Blue Assay [4]
| Oxazolidinone | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Susceptibility Interpretation |
|---|---|---|---|---|
| Tedizolid | 0.125-16 | 1 | 4 | Susceptible (based on linezolid breakpoints) |
| Linezolid | 0.5-64 | 4 | 16 | Susceptible (≤8 μg/mL) to Intermediate (16 μg/mL) |
| Delpazolid | 0.25-64 | 2 | 8 | Susceptible (based on linezolid breakpoints) |
| Sutezolid | 0.25-32 | 1 | 8 | Susceptible (based on linezolid breakpoints) |
The data demonstrate that tedizolid exhibits the strongest antimicrobial activity against MABC isolates, with MIC₅₀ and MIC₉₀ values four-fold lower than those of linezolid. Delpazolid also shows improved activity compared to linezolid, with MIC₉₀ values 0.5-fold lower [4]. These findings highlight the potential of newer oxazolidinones as therapeutic options for MABC infections.
The Alamar Blue assay can be adapted to study synergistic interactions between oxazolidinones and other antimicrobial agents using the checkerboard method:
Checkerboard setup: Prepare serial dilutions of two drugs in a cross-titration pattern across the microplate, creating all possible combinations of concentrations [4].
Inoculation and incubation: Add bacterial inoculum and incubate as described in the standard protocol.
Fractional Inhibitory Concentration (FIC) calculation: Determine FIC indices using the formula: FIC = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone) [4].
Interpretation: Synergy is defined as FIC ≤ 0.5, additive effect as 0.5 < FIC ≤ 1, neutral effect as 1 < FIC ≤ 4, and antagonism as FIC > 4 [4].
Recent studies applying this approach have revealed marked synergy between oxazolidinones and bedaquiline against MABC isolates. When combined with bedaquiline, the median MICs of oxazolidinones decreased significantly, from a range of 4-0.125 μg/mL to 1-0.031 μg/mL, suggesting these combinations may represent effective treatment strategies for MABC infections [4].
To ensure reliable and reproducible results with the Alamar Blue assay, several factors require careful consideration:
Inoculum size standardization: Consistent preparation of bacterial inocula is critical. Using suspensions standardized to McFarland turbidity standards followed by appropriate dilution is recommended [1]. For mycobacteria, final inocula of approximately 10⁵ CFU/well have proven effective [6].
Incubation time optimization: The optimal incubation period varies with bacterial growth rate. For rapid-growing mycobacteria, 5-7 days may be sufficient, while slow-growing organisms may require extended incubation [1]. The color change in control wells should guide the timing of Alamar Blue addition.
Cell density effects: Studies have indicated that cell density at exposure can impact susceptibility results, with lower EC₅₀ values often observed at lower cell densities [2]. Maintaining consistent seeding densities across experiments is essential for comparability.
Plate uniformity: Edge effects in microplates can cause uneven evaporation and temperature distribution. Using outer perimeter wells for humidification with sterile water helps minimize this issue [1].
When applying the Alamar Blue assay, particularly with colored compounds or nanomaterials, appropriate controls must be included to detect potential interference:
Autofluorescence controls: Include wells containing drug alone at all tested concentrations to detect inherent fluorescence of the compounds [6] [2].
Dye interaction controls: Incorporate wells with drug and Alamar Blue without bacteria to assess any direct interaction between the drug and reagent [6].
Background subtraction: Include wells with medium alone (no cells, no drug) to establish background fluorescence/absorbance levels [5].
Reference strains: Include quality control reference strains with known susceptibility profiles in each assay run. For mycobacteria, M. tuberculosis H37Rv (ATCC 27294) or M. abscessus ATCC 19977 are commonly used [1] [4].
Method comparison: Periodically validate Alamar Blue results against reference methods such as broth microdilution or agar proportion to ensure accuracy [1].
For compounds showing significant interference despite these controls, alternative endpoint determinations such as colony forming unit (CFU) enumeration or use of complementary assays like the MTT assay may be necessary [2].
The microplate Alamar Blue assay represents a robust, cost-effective methodology for determining oxazolidinone MICs against various bacterial pathogens, particularly mycobacteria. Its simplicity, reproducibility, and adaptability to medium-throughput screening make it particularly valuable for both research and clinical laboratory settings. The dual detection capability (visual and fluorometric) provides flexibility for resource-variable environments, while the non-toxic nature of the reagent allows for subsequent analyses on the same samples if needed.
The application of this method to oxazolidinone susceptibility testing has yielded valuable insights into the relative potencies of different drugs in this class, with tedizolid demonstrating superior activity against Mycobacterium abscessus complex compared to linezolid. Furthermore, the adaptation of the assay for synergy studies has revealed promising combinations, particularly between oxazolidinones and bedaquiline, that may inform future treatment strategies for drug-resistant infections.
As antimicrobial resistance continues to pose significant challenges to global health, methodologies like the Alamar Blue assay will play an increasingly important role in the development and evaluation of novel therapeutic agents and in monitoring the efficacy of existing drugs against emerging resistant strains.
3,3'-methylenebis[5-methyloxazolidine] (MBO) is a formaldehyde-releasing biocide that offers broad-spectrum antimicrobial activity and is recognized for its anti-corrosive properties [1]. It is stable at elevated temperatures (up to 186°C) and over a wide pH range, making it suitable for challenging industrial environments [1].
Key Properties of 3,3'-methylenebis[5-methyloxazolidine] (MBO)
| Property | Specification / Value |
|---|---|
| CAS Number | 66204-44-2 [1] |
| Molecular Formula | C₉H₁₈N₂O₂ [1] |
| Appearance | Colorless to pale yellow transparent liquid [1] [2] |
| Density (g/cm³ at 20°C) | 1.03 - 1.062 [1] |
| pH (1% aqueous solution) | 9.0 - 11.0 [1] [2] |
| Assay | ≥75% - 92% [1] [2] |
| Mode of Action | Formaldehyde releaser [1] |
MBO functions primarily as a formaldehyde releaser [1]. In an aqueous solution, it slowly hydrolyzes to release its active components, 1-aminopropan-2-ol (isopropanolamine) and formaldehyde [1]. The formaldehyde provides the potent, broad-spectrum bactericidal and fungicidal efficacy.
The released isopropanolamine contributes to the formulation's alkalinity (pH 9-11), creating an environment less conducive to microbial growth and simultaneously providing anti-corrosive properties by forming a protective layer on metal surfaces [1] [2]. The combination of microbial control and a protective alkaline film gives MBO its dual functionality.
This release mechanism and its outcomes can be visualized as follows:
The U.S. Environmental Protection Agency (EPA) identifies use as an anti-corrosive agent in hydraulic fluids as a significant approved application for MBO [3].
Recommended Dosing Guidelines
| Application Context | Recommended Dosage (w/w%) | Note |
|---|---|---|
| Concentrate Formulation | 2.0% - 4.0% | For preventive control during manufacturing [2] |
| In-Use (Tank Supplement) | 0.1% - 0.2% | To eliminate bacterial growth in diluted fluids in storage tanks [2] |
Compatibility and Stabilization
Handling MBO requires careful attention to safety and environmental regulations.
Polyurethane coatings represent one of the most versatile protective coating systems available, offering exceptional durability, chemical resistance, and aesthetic qualities across diverse applications from industrial flooring to automotive finishes. However, the high reactivity of isocyanate functional groups with water presents a significant formulation and application challenge. When moisture interacts with the polyisocyanate component of coating systems, it initiates a competing side reaction that produces carbamic acid, which subsequently decomposes into carbon dioxide and primary amines. This reaction sequence leads to defect formation including bubbling, foaming, gloss reduction, haze formation, and potential gelation of the coating prior to application [1] [2]. The insidious nature of moisture contamination stems from its ubiquitous presence—it can be introduced through multiple pathways including dissolved water in solvents, adsorbed moisture on pigments and fillers, atmospheric humidity during manufacturing, and residual moisture in substrates [3] [4] [1].
Moisture scavenger additives represent a critical technological solution to these challenges, functioning as reactive desiccants that chemically bind available water molecules before they can interfere with the intended polyurethane curing mechanism. These specialized additives maintain the chemical integrity of both one-component (1K) and two-component (2K) polyurethane systems throughout their shelf life and application process. The strategic incorporation of moisture scavengers has become increasingly important as coating formulators face pressures to develop higher performance systems while accommodating variations in raw material quality, including higher moisture content in lower-cost fillers and pigments [4]. For researchers and scientists developing polyurethane formulations, understanding the selection criteria, mechanisms of action, and application protocols for these additives is essential for achieving consistent, defect-free coating performance across diverse environmental conditions.
Moisture scavenger additives for polyurethane coatings encompass several distinct chemical classes, each with unique reaction mechanisms, kinetic profiles, and compatibility considerations. Understanding these fundamental characteristics enables researchers to select the most appropriate scavenger technology for specific formulation requirements and performance parameters.
Orthoester compounds, particularly trimethyl orthoformate and related derivatives, function through hydrolysis reactions where water cleaves the orthoester bond, producing volatile alcohols and esters that evaporate from the coating film. Additive OF (100% active trimethyl orthoformate) exemplifies this category, characterized by its clear, colorless appearance, low viscosity (0.89 g/cm³ density), and APHA color rating of ≤20 [5] [6]. This scavenger type provides long-term dehydration and is compatible with both polyol and isocyanate components in solvent-based 1K and 2K polyurethane coatings. The reaction products include fast-evaporating solvents that are non-toxic and do not cause gassing, making them particularly valuable for applications where container stability and film clarity are paramount [5]. The recommended dosage ranges from 1-3% based on total coating weight, with exact percentages determined experimentally according to the specific formulation components and expected moisture load [5] [6].
Monofunctional isocyanates such as Additive TI represent a highly reactive scavenger option that chemically binds water through formation of an inert amide derivative. This yellow liquid with a density of 1.29 g/cm³ and APHA color ≤50 provides short-term dehydration and is particularly effective for removing moisture from pigments, fillers, and solvents in 2K and moisture-cured 1K polyurethane coatings [3]. The reaction with water generates carbon dioxide at quantities of 1.3 liters per gram of water—a consideration that necessitates careful formulation to prevent unwanted gas formation. Unlike orthoester-based scavengers, Additive TI must not be added to the polyol component as it will readily react with hydroxyl groups, alcohols, and primary amines. The dehydration process requires approximately 24 hours for completion before the polyol or isocyanate is added to the batch. Typical dosage ranges from 0.5-4.0% of total formula weight, depending on the moisture content (0.05-0.30%) of the coating system [3].
Oxazolane compounds such as Incozol 2 offer an alternative moisture scavenging mechanism where hydrolysis generates an aminoalcohol and 2-ethyl hexanal. This technology has demonstrated particular efficacy in wood coating applications where substrate moisture variability presents significant challenges. Case studies have shown that incorporation of Incozol 2 in the polyol side of 2K polyurethane systems effectively eliminates bubbling and down-glossing caused by high moisture levels in wood substrates [4]. While this approach successfully addresses moisture-related defects, the aminoalcohol byproduct can react with polyisocyanates as a chain extender, potentially altering the intended polymer network architecture [1]. This secondary reaction necessitates careful calculation of stoichiometric ratios in formulated systems.
Reactive silanes such as vinyltrimethoxy silane (VTMS) represent an emerging technology in moisture scavenging for polyurethane coatings. VTMS functions through hydrolysis of methoxy groups, followed by condensation reactions that form siloxane networks. Research demonstrates that VTMS not only effectively scavenges moisture but also integrates into the polymer matrix, participating in the final polyurethane network and potentially enhancing coating properties [7]. Studies report that coatings incorporating VTMS exhibit reduced CO₂ bubble formation under high humidity conditions, with activation energies of 19.04 kJ/mol compared to 17.38 kJ/mol in control formulations. This technology has shown improvements in both gloss (approximately 5% increase) and hardness (from B to 4H pencil hardness) in experimental 2K polyurethane systems [7].
Recent patent literature describes innovative moisture scavenging compositions comprising combinations of t-butylated hydroxytoluene and alkyl esters of toluenesulfonic acid, particularly methyl para-toluenesulfonate (MTS). These systems operate through a different mechanism than traditional scavengers and are noted for their non-toxic character and absence of yellowing in polyisocyanate formulations. The weight ratio of alkyl ester to t-butylated hydroxytoluene typically ranges from 2:1 to 10:1, with preferred ratios between 4:1 to 6:1. Total recommended concentration ranges from 0.3-0.7 weight% based on the total polyisocyanate formulation. These compositions have demonstrated particular effectiveness in aliphatic polyisocyanate oligomers such as hexamethylene diisocyanate trimers (HDI-trimers) where other commercial scavengers may cause precipitation or inadequate protection [1].
Table 1: Comparative Characteristics of Major Moisture Scavenger Types
| Scavenger Type | Chemical Example | Reaction Byproducts | Reaction Time | Primary Applications |
|---|---|---|---|---|
| Orthoester | Additive OF (Trimethyl orthoformate) | Methanol, Methyl formate | Long-term | 1K/2K solvent-based PU coatings |
| Monofunctional Isocyanate | Additive TI | Amide, CO₂ | Short-term (24 hours) | Pigments, fillers, 2K/moisture-cured 1K PU |
| Oxazolane | Incozol 2 | Aminoalcohol, 2-ethyl hexanal | Medium-term | Wood coatings, high-humidity applications |
| Silane | VTMS | Methanol, Siloxane networks | Varies with humidity | High-reactive 2K PU, performance coatings |
| Phenol-Sulfonate Ester | MTS + BHT | Non-reactive | Long-term | HDI-trimers, non-yellowing systems |
Formulators must consider multiple performance factors when selecting moisture scavengers for specific polyurethane coating applications. The optimal choice depends on the coating chemistry, processing conditions, application environment, and performance requirements. The following guidelines provide a structured approach to scavenger selection.
Reaction Kinetics: Moisture scavengers demonstrate significantly different reaction rates with water, which determines their suitability for various applications. Additive TI represents the fast-reacting extreme, achieving moisture elimination within 24 hours, making it ideal for in-process dehydration of pigments, fillers, and solvents [3]. In contrast, Additive OF provides long-term protection throughout the shelf life of the coating, with continuous scavenging action that maintains system stability [5]. VTMS demonstrates humidity-dependent kinetics, with effectiveness increasing under high humidity conditions [7].
Compatibility Considerations: Scaffolder compatibility with other coating components significantly influences scavenger selection. Additive OF demonstrates broad compatibility with most polyol and isocyanate components and can be added to either side of the formulation [5]. Additive TI requires careful handling to avoid contact with hydroxyl-functional compounds, including polyols, alcohols, and primary amines [3]. Incozol 2 is typically incorporated into the polyol component of 2K systems, where it effectively scavenges moisture before mixing with the isocyanate component [4].
Byproduct Management: The volatile byproducts generated by orthoester scavengers evaporate without leaving residues, maintaining film clarity [5]. Monofunctional isocyanates produce CO₂ during the moisture scavenging reaction, which requires formulation adjustments to prevent bubble formation [3]. Oxazolane scavengers generate 2-ethyl hexanal, which contributes to VOC emissions and may affect odor perception [1]. Silane-based scavengers offer the advantage of network integration, with reaction byproducts that can participate in film formation [7].
Table 2: Moisture Scavenger Performance Characteristics and Specifications
| Parameter | Additive OF | Additive TI | Incozol 2 | VTMS |
|---|---|---|---|---|
| Physical Form | Clear colorless liquid | Yellow liquid | Not specified | Clear liquid |
| Density (g/cm³) | 0.89 | 1.29 | Not specified | Not specified |
| VOC Contribution | Medium | Low | Medium | Medium |
| Recommended Dosage | 1-3% total weight | 0.5-4.0% total weight | Case-specific | Research stage |
| Shelf Life Impact | Significant improvement | Moderate improvement | Significant improvement | Not specified |
| Color Stability | Excellent | May cause yellowing | Good | Excellent |
Wood Coatings: For polyurethane wood coatings, where substrate moisture variability represents a significant challenge, Incozol 2 has demonstrated exceptional performance in eliminating bubbling and down-glossing across different wood grades [4]. Formulators should conduct extensive studies to determine the optimal incorporation level that accommodates the expected moisture range in wood substrates.
High-Performance Industrial Coatings: In industrial applications requiring exceptional color stability and film clarity, such as automotive clear coats, orthoester-based scavengers (Additive OF) provide effective moisture protection without causing yellowing or haze formation [5]. For systems containing difficult pigments and fillers with high moisture adsorption, Additive TI offers effective dehydration during the dispersion process [3].
Infrastructure and Marine Coatings: For coatings exposed to high humidity environments during application and service, silane-based technologies (VTMS) provide enhanced protection against CO₂ bubble formation while potentially improving final coating properties including gloss and hardness [7]. The integration of VTMS into the polymer network offers durable protection that persists throughout the coating service life.
Robust experimental protocols are essential for evaluating moisture scavenger performance and optimizing their incorporation into polyurethane coating formulations. The following methodologies provide standardized approaches for researchers to assess scavenger efficacy, compatibility, and impact on final coating properties.
Objective: Quantitatively evaluate the moisture scavenging capacity and reaction kinetics of candidate additives in polyurethane coating formulations.
Materials and Equipment:
Procedure:
Data Analysis:
Objective: Systematically evaluate synergistic effects between different moisture scavenger technologies to achieve comprehensive protection throughout the coating lifecycle.
Rationale: Research indicates that combining scavengers with complementary reaction kinetics can provide both immediate and long-term moisture protection. However, direct contact between certain scavengers such as Additive TI and Additive OF must be avoided as this may render them ineffective [5].
Procedure:
The following workflow diagram illustrates the experimental protocol for evaluating combined scavenger systems:
FTIR-ATR Spectroscopy: Utilize Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance to monitor the disappearance of the isocyanate absorption peak at 2272 cm⁻¹, which indicates the extent of unwanted moisture-isocyanate reactions [7]. This method provides quantitative data on reaction progression and scavenger effectiveness in real-time.
Gel Permeation Chromatography: Employ GPC to detect changes in molecular weight distribution that may result from side reactions between scavenger byproducts and coating components. This technique is particularly valuable for assessing the impact of aminoalcohol byproducts from oxazolane scavengers on polymer architecture [1].
Accelerated Stability Testing: Conduct storage stability evaluations at elevated temperatures (40°C, 50°C) with periodic assessments of viscosity, gelation, and color development. These studies provide predictive data on long-term scavenger performance and coating shelf life.
Moisture scavenger additives present unique handling and regulatory challenges that must be addressed during formulation development. The reactivity profiles that make these compounds effective at scavenging moisture also contribute to potential health and safety concerns that require appropriate management strategies.
Orthoester-Based Scavengers: Additive OF is classified as an easy-to-handle moisture scavenger with relatively low hazard potential. Standard laboratory precautions including chemical-resistant gloves and eye protection are recommended during handling. Containers should be resealed immediately after product removal and stored at temperatures between 5-30°C to maintain product integrity [5].
Monofunctional Isocyanates: Additive TI presents more significant handling challenges due to its high reactivity. The product reacts spontaneously and vigorously with water, alcohols, amines, acids, and alkalis. Such substances must not be poured into vessels already containing the product. The reaction with water yields large volumes of carbon dioxide (1.3 liters per gram of water), which can cause container explosion if moisture penetrates the container. Transport, storage, and handling must prevent moisture penetration into containers [3].
Silane-Based Scavengers: VTMS requires standard chemical handling precautions but does not present the same reactivity concerns as isocyanate-based scavengers. Adequate ventilation is recommended during handling to prevent exposure to vapor or mist [7].
The regulatory status of moisture scavengers varies by chemical class and jurisdiction. Researchers should consult current Safety Data Sheets for specific regulatory information. Additive OF and TI manufacturers provide SDS portals with detailed information on chemical inventory status, labeling requirements, and transportation classifications [5] [3]. Patent literature indicates that newer scavenger technologies based on combinations of t-butylated hydroxytoluene and alkyl esters of toluenesulfonic acid are specifically designed to be non-toxic and present reduced health hazards compared to traditional approaches [1].
Table 3: Safety and Handling Requirements for Moisture Scavenger Additives
| Scavenger Type | Storage Conditions | Personal Protective Equipment | Reactivity Concerns | Disposal Considerations |
|---|---|---|---|---|
| Additive OF | 5-30°C, protected from weathering | Gloves, eye protection | Low reactivity | Follow local regulations for organic compounds |
| Additive TI | 5-30°C, moisture-free environment | Gloves, eye protection, vapor protection | High reactivity with water, alcohols, amines | Special arrangements for reactive compounds |
| Incozol 2 | Not specified | Standard laboratory precautions | Moderate reactivity | Follow local regulations |
| VTMS | Standard chemical storage | Gloves, eye protection, ventilation | Reacts with water | Follow local regulations |
Moisture scavenger additives represent critical components in polyurethane coating formulations, enabling consistent performance and defect-free films despite the ubiquitous challenge of water contamination. The optimal selection of these additives requires careful consideration of coating type, processing conditions, application environment, and performance requirements. Orthoester-based scavengers provide long-term stability for general applications, monofunctional isocyanates offer rapid dehydration of problematic raw materials, oxazolanes effectively address substrate moisture in wood coatings, and emerging silane technologies present opportunities for enhanced performance under high-humidity conditions.
Future developments in moisture scavenger technology will likely focus on multifunctional additives that combine scavenging capabilities with other desirable properties such as improved adhesion, corrosion resistance, or UV stability. The integration of scavengers that become part of the polymer network, as demonstrated by VTMS, represents a promising direction that minimizes volatile byproducts and enhances sustainability profiles. Additionally, increasing regulatory pressures will drive development of low-toxicity alternatives with reduced environmental impact throughout the coating lifecycle.
For researchers and formulators, continued attention to application protocols and analytical methodologies will remain essential for maximizing the benefits of these specialized additives while minimizing potential drawbacks. The systematic approach outlined in these application notes provides a foundation for developing high-performance polyurethane coatings capable of withstanding the challenges posed by moisture contamination across diverse application environments.
The U.S. Environmental Protection Agency (EPA) has proposed an amendment to the SNUR for the chemical substance Oxazolidine, 3,3'-methylenebis[5-methyl- (Chemical Identity: Oxazolidine, 3,3'-methylenebis[5-methyl-; PMN Case Number: P-93-1694) [1] [2] [3]. This action, governed by Section 5(a)(2) of TSCA, mandates that anyone intending to manufacture or process this chemical for a activity designated as a "significant new use" must notify the EPA at least 90 days before commencing that activity [2].
The primary goal of this rule is to allow certain new uses reported in a Significant New Use Notice (SNUN) without requiring additional notifications, while simultaneously designating the lack of specific worker protections as a new, reportable use [2]. This enables the EPA to review and, if necessary, mitigate potential risks before the new use begins.
For clarity, the critical quantitative data and regulatory requirements are summarized below.
Table 1: Substance Identification and Key Limits
| Attribute | Detail |
|---|---|
| Chemical Name | Oxazolidine, 3,3'-methylenebis[5-methyl- [2] |
| PMN Case Number | P-93-1694 [3] |
| New Chemical Exposure Limit (NCEL) | 0.1 mg/m³ (8-hour time-weighted average) [3] |
| SNUR Publication Date (Proposed) | February 8, 2018 [2] |
Table 2: Significant New Use Scenarios & Compliance Requirements
| Category | Significant New Use (Unless Modified by the Rule) | Key Compliance Requirements / Citations |
|---|
| Worker Protection | Manufacturing, processing, or using the substance without implementing a Hierarchy of Controls [4]. | • Implement feasible engineering/administrative controls first. • Use PPE, including respirators with an APF of at least 50, if controls are insufficient [5] [4]. | | Hazard Communication | Failure to develop and implement a written hazard communication program. | • Use Safety Data Sheets (SDS), not MSDSs. • Ensure labels and SDS conform to OSHA HazCom standards [4]. | | Recordkeeping | Not maintaining records documenting compliance with the SNUR. | • Retain records for years [5]. |
This protocol outlines a systematic approach to evaluate whether activities with the substance constitute a significant new use.
1. Substance and Regulatory Identification
2. Define the Condition of Use
3. Significant New Use Determination
4. Notification and Commencement
The workflow for this compliance assessment can be visualized as follows:
For any activity subject to this SNUR, a hierarchical approach to worker protection is mandated [4].
1. Hierarchy of Controls Implementation
2. Hazard Communication Program
The relationship between these protective measures is structured hierarchically, as shown below:
The costs associated with SNUR compliance are primarily incurred if a SNUN is required.
How do I know if my chemical is subject to a SNUR? Substances on the TSCA Inventory that are subject to a SNUR are designated with an "S" flag. For confidential substances, you should seek certification from the seller that your intended use is not a significant new use [6].
Can I use older-style respirators that were listed in previous SNURs? Yes, EPA allows the continued use of fifteen older-style respirators listed in the regulations to avoid triggering a SNUN. Alternatively, you may use a newer respirator with an equivalent or higher Assigned Protection Factor (APF) [4].
Q: What causes 3,3'-methylenebis[5-methyloxazolidine] to turn yellow during storage, and how can it be prevented?
The yellowing of 3,3'-methylenebis[5-methyloxazolidine] is a sign of product instability and potential decomposition. This compound is a formaldehyde-releasing agent, and its degradation can be influenced by factors such as temperature and the presence of impurities from its synthesis [1] [2]. An optimized synthesis method is crucial for improving the initial stability of the final product [1].
The table below summarizes the key storage conditions recommended to minimize the risk of yellowing and discoloration.
| Factor | Recommended Condition | Rationale & References |
|---|---|---|
| Temperature | Store in a cool place. | The substance is stable at elevated temperatures, but decomposition can occur. Storing in a cool place is a general good practice to prolong stability [2]. |
| Container | Keep container tightly closed. | Prevents the absorption of moisture from the air and minimizes exposure to atmospheric gases that could contribute to decomposition [3]. |
| Environment | Store in a dry and well-ventilated place. | Prevents moisture accumulation and avoids buildup of any potential vapors [3]. |
| Incompatibilities | Store away from foodstuff containers and incompatible materials. | Isolating the chemical from other substances prevents cross-reactions that could catalyze decomposition [3]. |
A key finding from the search is that the synthetic method itself has a direct impact on the product's tendency to yellow. A specific patent highlights a process that results in "few byproducts, high yield of target products, strong product stability, [and] difficult yellowing and discoloration" [1]. The following workflow outlines this optimized synthesis and subsequent storage practice.
Detailed Experimental Protocol
This procedure is adapted from patent CN110724113B [1].
Step 1: Reagent Preparation
Step 2: Reaction Setup
Step 3: Reaction Execution
Step 4: Product Purification
Key Technical Note: The use of the TMG catalyst in this specific ratio is reported to produce a more stable final product that is less prone to yellowing, likely due to reduced formation of colored byproducts [1].
This compound requires careful handling as it is classified as causing severe skin burns, eye damage, and may cause cancer [3]. Always consult the Safety Data Sheet (SDS) before use.
Q1: What are the common byproducts in an IVT reaction? The major byproducts formed during In Vitro Transcription are [1]:
Q2: Why is it critical to remove these byproducts? These nucleotide-based byproducts are recognized by the cell's innate immune system as a potential danger signal. If not removed from the final product, they can [1]:
Here are common challenges and strategies to optimize your IVT reaction.
| Problem & Potential Indicators | Root Causes | Recommended Solutions & Optimization Strategies |
|---|
| Low Yield of Full-Length mRNA • High proportion of short RNA transcripts • Low overall product concentration | • Suboptimal template DNA quality or design • Imbalanced NTP ratios • Inefficient RNA polymerase activity • Incorrect physical parameters (pH, temperature, time) [1] | • Optimize DNA Template: Use high-quality, linearized plasmid DNA or PCR-amplified DNA. Improve design by avoiding repetitive sequences and optimizing UTRs and poly(A) tail length [1]. • Optimize Reaction Conditions Systematically: Adjust NTP ratios, use "feeding" strategies, and fine-tune Mg²⁺ concentration, pH, temperature, and reaction duration [1]. | | High Levels of dsRNA Contamination • Unwanted immune activation in downstream applications | • RNA polymerase synthesizing complementary RNA strands [1] | • Incorporate Modified Nucleotides: Use N1-Methylpseudouridine (m1Ψ) to reduce immunogenicity and deter double-strand formation [1]. • Add Denaturing Agents: Include reagents like urea in the reaction to discourage dsRNA formation [1]. • Improve Purification: Use advanced chromatography (e.g., oligo dT) to separate dsRNA from the full-length mRNA product [1]. | | General Byproduct Formation & Immunogenicity • Activation of immune pathways (e.g., TLRs, RIG-I) • Reduced protein expression | • Presence of any IVT byproducts (dsRNA, abortive RNAs, etc.) • Use of unmodified uridine [1] | • Use Modified NTPs: Replace uridine with m1Ψ or similar modified nucleotides to significantly reduce immune activation [1]. • Add Auxiliary Reagents: Include pyrophosphatase to degrade pyrophosphate and prevent inhibitory precipitate formation; use RNase inhibitors to prevent mRNA degradation [1]. • Employ Orthogonal Purification: Use a combination of purification methods (e.g., normal-phase and reversed-phase chromatography) for more complete byproduct removal [2]. |
The following diagram illustrates a logical workflow for systematically developing and optimizing an IVT process to maximize yield and minimize byproducts.
Workflow Steps Description:
While specific to a small molecule synthesis, this protocol illustrates a systematic approach to optimizing reagent concentration, a critical variable.
Aim: To determine the impact of reagent concentration on the yield and purity of a model reaction (synthesis of 2-amino-N-benzylbenzamide from isatoic anhydride and benzylamine) [2].
Methodology:
| Concentration Scale | Crude Yield | Yield after NP Purification | Yield after RP Purification |
|---|---|---|---|
| 1 mM | >100%* | Lower yield | Lowest final yield |
| 2 mM | >100%* | Similar to 5mM | Highest final yield |
| 5 mM | >100%* | Similar to 2mM | Intermediate final yield |
*Crude yields over 100% are attributed to the creation and presence of by-products [2].
In aqueous solutions, MBO functions as a formaldehyde releaser, slowly hydrolyzing to decompose back into its starting materials [1]. The key characteristics of this process are summarized below.
| Aspect of Hydrolysis | Description |
|---|---|
| General Process | Slowly decomposes in aqueous solution to release formaldehyde and 1-aminopropan-2-ol (isopropanolamine) [1]. |
| Formaldehyde Release | Up to 45% of formaldehyde can be released during decomposition [1]. |
| Stability Range | Stable over a wide pH range and at elevated temperatures up to 186°C [1]. |
| Solution pH | Aqueous solutions are alkaline, with a typical pH of 9-11 for a 1.5 g/cm³ solution [1] [2]. |
The following diagram illustrates the hydrolysis pathway and key influencing factors:
For consistent experimental results, carefully control these factors when working with MBO solutions:
What is the typical shelf life of MBO, and how should it be stored? MBO should be sealed in a cold, dry, and well-ventilated place, avoiding high temperature and moisture [2] [3].
Can MBO be used in combination with other biocides? Yes, it can be used independently or in conjunction with other biocidal agents [3].
What personal protective equipment (PPE) is recommended when handling MBO? Wear protective gloves, eye protection, and impervious clothing. Use tightly fitting safety goggles and handle in a well-ventilated place [4] [2].
A1: MBO (3,3'-Methylene bis[5-methyloxazolidine) is a formaldehyde releaser. Its core structure is an oxazolidine ring, which is formed from the reaction of formaldehyde with an amino alcohol [1]. In an aqueous environment, this ring undergoes hydrolytic decomposition, a reversible reaction that slowly regenerates the starting materials: formaldehyde and 1-aminopropan-2-ol [1]. The pH of the solution directly influences the speed of this hydrolysis.
The following diagram illustrates the reversible hydrolysis reaction of MBO, which is the source of free formaldehyde.
The rate of formaldehyde release from MBO is not constant; it is highly dependent on the pH and temperature of the solution. The following table summarizes the general effect of pH, which is a key principle for troubleshooting formulation stability and efficacy.
| pH Condition | Effect on Release Rate | Underlying Mechanism & Evidence |
|---|---|---|
| Alkaline (High pH) | Slower Release | MBO solution is alkaline (pH ~10-11) [1]. The ring structure is more stable at high pH, shifting equilibrium towards the intact, non-releasing form. |
| Acidic (Low pH) | Faster Release | Hydrolysis is acid-catalyzed. Lower pH protonates reaction intermediates, accelerating ring opening and decomposition into formaldehyde [2]. |
To empirically determine the formaldehyde release profile of your MBO formulation under different conditions, you can adapt the following protocol.
Objective: To quantify the rate of free formaldehyde release from an MBO solution at different pH levels over time.
Materials:
Method:
Q1: My formulation with MBO is causing skin irritation. Could this be linked to pH? A1: Yes, potentially. MBO can cause allergic contact dermatitis, often linked to the released formaldehyde [3]. A formulation that is too acidic might increase the rate of formaldehyde release at the skin's surface, potentially elevating irritation and sensitization risk. Furthermore, patch-test studies show a high cross-reactivity between formaldehyde and formaldehyde-releasers like MBO; many individuals allergic to one will react to the other [4].
Q2: I need my formulation to have long-lasting antimicrobial activity. How should I control the pH? A2: For long-lasting (preservative) activity, formulate in a neutral to slightly alkaline range (e.g., pH 8-10). This keeps the MBO more stable, providing a sustained, slow release of formaldehyde for prolonged protection. For a rapid, high-dose release (e.g., for a disinfectant cleaner), an acidic trigger can be used, but this will deplete the MBO reserve more quickly.
Q3: The experimental release rate data doesn't match my predictions. What could be wrong? A3:
This chemical presents multiple health hazards. The following table summarizes the required personal protective equipment based on the official Safety Data Sheet (SDS) classifications [1].
| Body Area | Required Protection | Rationale & Specifications |
|---|---|---|
| Eyes/Face | Tightly fitting safety goggles with side-shields [1] | Causes serious eye damage [1]. |
| Skin & Body | Fire/flame resistant and impervious clothing; Chemical impermeable gloves [1]. | Causes severe skin burns and skin sensitization [1]. |
| Respiratory System | Full-face respirator if exposure limits are exceeded or irritation occurs [1]. | Harmful if inhaled; use in well-ventilated areas [1]. |
| General | Use in a well-ventilated place. Avoid formation of dust and aerosols. Use non-sparking tools [1]. | To prevent inhalation and skin contact, and to avoid ignition sources [1]. |
Q1: What are the most significant health hazards I should be aware of? This substance has several serious hazards. It is classified as causing severe skin burns and eye damage, is a skin sensitizer, is toxic if it contacts skin or is inhaled, and is suspected of causing genetic defects and cancer [1]. It is also a formaldehyde releaser, meaning it slowly decomposes in aqueous solutions to release formaldehyde, which contributes to its toxicity and handling requirements [2].
Q2: What should I do immediately if this chemical is spilled?
Q3: What are the key storage conditions for this substance? Store in a tightly closed container in a dry, cool, and well-ventilated place. It must be stored apart from foodstuff containers or other incompatible materials [1].
Q4: What is the recommended procedure for first aid?
The diagram below outlines the logical workflow for planning and executing an experiment involving this chemical, integrating the safety measures previously discussed.
Q1: What is the core mechanism of action of oxazolidinone antibiotics?
Q2: What are the primary mechanisms of resistance to oxazolidinones?
Q3: How is resistance to oxazolidinones typically transmitted among bacteria?
Q4: Why is there a lack of cross-resistance between oxazolidinones and other antibiotic classes?
The following workflow provides a systematic approach for diagnosing oxazolidinone resistance in clinical or research isolates.
Workflow Diagram Title: Oxazolidinone Resistance Investigation
The table below summarizes the key resistance mechanisms for quick reference.
| Mechanism | Genetic Basis | Key Features & Mobility |
|---|---|---|
| Ribosomal Target Alteration | Mutations in 23S rRNA, rplC (L3), rplD (L4) [4] [5] | Chromosomal mutation; not horizontally transferable; may require multiple rRNA gene copies to be mutated [4]. |
| Acquired Methyltransferase | Presence of cfr or cfr-like genes [4] [5] | Plasmid-borne; horizontally transferable; confers resistance to multiple drug classes (phenicols, lincosamides, oxazolidinones, etc.) [4] [5]. |
| Acquired ABC-F Proteins | Presence of optrA or poxtA genes [4] | Plasmid-borne; horizontally transferable; optrA and poxtA are ATP-binding cassette (ABC) proteins that protect the ribosome [4]. |
Q1: What is the core mechanism behind oxazolidinone-induced mitochondrial toxicity? The primary mechanism is the inhibition of mitochondrial protein synthesis (MPS). Oxazolidinones work by binding to the bacterial 50S ribosomal subunit. Due to the structural homology between bacterial ribosomes and mammalian mitochondrial ribosomes, these drugs can also bind to and inhibit the mitochondrial 28S ribosomal subunit, disrupting the synthesis of key electron transport chain components encoded by the mitochondrial DNA [1] [2] [3]. This impairment can lead to reduced oxidative metabolism, loss of mitochondrial membrane potential, and ultimately, cellular dysfunction.
Q2: Do all oxazolidinones have the same potential for causing mitochondrial toxicity? No, the potential varies. While inhibition of MPS is a class effect, the extent of clinical toxicity and its manifestation in different cell types can differ between specific drugs due to their chemical structures, pharmacokinetics, and subcellular distribution [1] [4] [3].
The table below compares key oxazolidinones based on available non-clinical and clinical data.
| Antibiotic | In vitro MPS Inhibition (IC₅₀ in μM) | Key Mitochondria-Related Toxicities in Models | Clinical & Non-Clinical Evidence |
|---|---|---|---|
| Linezolid | 6.4 ± 1.2 [1] | Myelosuppression (thrombocytopenia, anemia), peripheral/optic neuropathy, lactic acidosis [1] [4] | Well-documented in clinical use and non-clinical models [1] [4] [3]. |
| Tedizolid | 0.31 ± 0.02 [1] | Impaired megakaryocyte differentiation & proplatelet formation [4]. | In vitro more potent MPS inhibition, but in vivo 9-month rat study showed no neuropathy despite high exposure [1]. |
| Contezolid | Information not fully disclosed in search results | Proposed reduced risk of thrombocytopenia [3]. | Clinical case reports suggest improved platelet profile vs. linezolid [3]. |
Q3: Why might a potent MPS inhibitor like tedizolid not show neuropathy in long-term animal studies? Research suggests that the drug's pharmacokinetic (PK) profile is crucial. Monte Carlo simulations based on population PK models indicate that with standard once-daily dosing, the free plasma concentration of tedizolid falls below its MPS IC₅₀ for a median of nearly 8 hours per dosing interval. This may allow for a "mitochondrial recovery period" that is not observed with linezolid's twice-daily dosing [1]. Furthermore, cell fractionation studies showed no stable association of tedizolid with mitochondria, potentially limiting its sustained toxic effects despite its in vitro potency [1].
Problem: Inconsistent toxicity readouts in cellular models.
Problem: Differentiating between general cytotoxicity and specific mitochondrial impairment.
Here are detailed methodologies for key assays cited in the research.
Protocol 1: Assessing MPS Inhibition in Isolated Mitochondria [1]
This protocol measures the direct incorporation of labeled amino acids into mitochondrial proteins.
The following diagram illustrates the core workflow of this protocol:
Protocol 2: Ex Vivo Assessment of Hematopoietic Toxicity [4]
This protocol evaluates the impact of oxazolidinones on megakaryocyte differentiation, a key process affected in thrombocytopenia.
The experimental workflow for this multi-parametric assessment is as follows:
The diagram below summarizes the primary mechanisms of toxicity and the experimental strategies to investigate them.
What is the primary function of Rv0133 in Mycobacterium tuberculosis? Rv0133 is a GCN5-related N-acetyltransferase (GNAT) [1]. A 2024 study identified its specific function: it acetylates a novel series of 5-aminomethyl oxazolidinone prodrugs, thereby activating them and conferring bacterial resistance [2].
If my lab has a strain with Rv0133 mutations, will it be resistant to linezolid? No. Mutations in Rv0133 do not confer resistance to linezolid. In fact, strains with Rv0133 mutations that lead to resistance against 5-aminomethyl oxazolidinones remain fully susceptible to linezolid [2]. This is because linezolid has a 5-acetamidomethyl group and is not a substrate for the Rv0133 enzyme [2].
What are the common genetic mutations causing oxazolidinone resistance in Mtb?
Resistance is most frequently linked to mutations in the peptidyl transferase center of the ribosome. Key mutations include those in the 23S rRNA gene (rrl) and the ribosomal protein L3 gene (rplC), such as the Cys154Arg mutation, which is a well-documented resistance determinant [3] [4] [5]. The cfr gene, which codes for a methyltransferase, is another known mechanism but is less common in Mtb [4].
During in vivo efficacy studies, we observed a rapid loss of activity for a 5-aminomethyl oxazolidinone candidate. What could be the cause? This is a recognized liability. These prodrugs can be rapidly metabolized in mammals to their corresponding 5-alcohol derivatives. Although the 5-alcohols retain some antimycobacterial activity, this conversion can lead to significant mitochondrial toxicity (mitotoxicity), which would explain the drop in efficacy and adverse effects in animal models [2].
For easy comparison, the table below summarizes key quantitative data on oxazolidinone resistance and compound activity.
| Gene/Protein | Mutation / Mechanism | Associated Phenotype & MIC Change | Key Findings |
|---|---|---|---|
| Rv0133 | Functional expression | Resistance to 5-aminomethyl oxazolidinones [2] | Confers high-level resistance; mutants remain linezolid-susceptible [2]. |
| rplC (Ribosomal Protein L3) | Cys154Arg | 4-fold increase in linezolid MIC [3] | A dominant mutation leading to oxazolidinone resistance [3]. |
| Various Oxazolidinones | N/A | Varied MICs against Mtb clinical isolates [5] | Sutezolid showed the strongest activity, followed by tedizolid, contezolid, linezolid, and delpazolid [5]. |
This protocol is used to determine if resistance to a novel oxazolidinone compound is mediated by Rv0133 [2] [6].
Objective: To confirm that resistance maps to the Rv0133 locus and is not due to ribosomal mutations.
Procedure:
rv0133, rplC, rplD, and the rrl (23S rRNA) gene [7] [5].Rv0133, it is a strong candidate for the resistance determinant. Cross-resistance testing with linezolid should show continued susceptibility [2].Troubleshooting:
The microplate alamarBlue assay (MABA) is a standard and reliable method for determining MICs of oxazolidinones against Mtb [5].
Objective: To determine the minimum concentration of an oxazolidinone that inhibits the visible growth of Mtb.
Procedure:
Troubleshooting:
The following diagram visualizes the experimental workflow for characterizing a novel oxazolidinone's activity and potential resistance, integrating the protocols above.
This second diagram illustrates the specific mechanism of action and resistance for 5-aminomethyl oxazolidinones compared to linezolid.
I hope this technical support guide provides a solid foundation for your team's research. The field is advancing rapidly, and the discovery of Rv0133's role highlights the ongoing need for careful resistance profiling of new anti-TB agents [2].
This is the first question to answer, as it determines the regulatory path.
| Product Type | Key Feature | Regulatory Status | Core EPA Requirement |
|---|---|---|---|
| Pesticide | A substance or mixture intended to destroy, repel, prevent, or mitigate a pest [1]. | Requires Registration with the EPA before sale or distribution [2]. | Must demonstrate it will perform its intended function without unreasonable adverse effects [2]. |
| Pesticide Device | An instrument or contrivance that controls pests through physical means (e.g., UV light, filtration) [1]. | Does not require registration [1]. | Subject to "misbranding" rules; labeling must not be false or misleading [1]. |
| Exempt/Other | Products for controlling pathogens on/in living humans/animals; deodorizers and cleaning agents with no pesticidal claims [2]. | Not regulated as a pesticide under FIFRA [2]. | N/A |
Determining Your Product's Status: The EPA considers a product a pesticide if it is intended for a pesticidal purpose. This intention is derived from claims made on the label, in marketing, online, or if the seller knows it will be used as a pesticide [2]. Even if a product is not a pesticide, it may be regulated as a device if it makes pesticidal claims and works by physical means [1].
Q1: What are the most common FIFRA violations we should avoid? Based on recent EPA enforcement actions, the most common violations include [3] [4] [5]:
Q2: What are the potential penalties for non-compliance? Penalties can be severe. Each violation can incur a civil penalty of up to $24,885 [5]. The EPA treats each sale or distribution of a non-compliant product as a separate violation, leading to total penalties that can quickly reach six or seven figures [4] [5]. Recent major settlements include a $3.07 million penalty for selling unregistered antimicrobial gloves and misbranded air filters, and another $1.1+ million penalty for a filter manufacturer [3] [5].
Q3: Is there a way to resolve minor violations quickly? Yes. In January 2025, the EPA launched an Expedited Settlement Agreement (ESA) Pilot Program [6] [3]. This program is designed for minor, easily correctable violations that do not cause significant harm. It offers a streamlined process with pre-determined, discounted penalties (generally not exceeding $24,000) to resolve cases quickly without a formal enforcement action [6].
The following table summarizes key enforcement trends from 2025, which highlight the EPA's current focus areas [3] [4].
| Enforcement Aspect | 2025 Observations | Implication for Regulated Entities |
|---|---|---|
| Enforcement Activity | Increased volume of FIFRA cases; over 120 administrative actions in the first half of 2025 [4]. | EPA enforcement remains aggressive and is a core priority regardless of the administration [4]. |
| Penalty Amounts | Historically high penalties, including multiple seven-figure settlements [3] [4]. | Violations, especially repeated ones, carry significant financial risk. |
| Focus on Antimicrobials | Continued high volume of cases against antimicrobial products (disinfectants, wipes, treated articles) [5]. | Manufacturers of antimicrobial substances face heightened scrutiny. |
| Focus on Imports | Nearly 50 "Notices of Refusal of Admission" for non-compliant pesticide imports issued by one region alone [3] [4]. | Import compliance, including accurate documentation, is critical. |
If your product is a pesticide requiring registration, you must generate data to support its safety and efficacy.
MBO (3,3'-Methylenebis[5-methyloxazolidine]) and Hexahydrotriazine are both formaldehyde-releasing biocides used primarily to control microbial growth in industrial fluids. The core difference lies in their regulatory status; MBO is already classified as a carcinogen and a candidate for substitution, whereas the specific hexahydrotriazine discussed (HPT) shares a similar regulatory fate, driving the market towards formaldehyde-free alternatives. Both function by releasing formaldehyde, but their efficacy can be significantly influenced by bacterial membrane permeability.
The table below summarizes the foundational information available for these two biocides.
Table 1: Fundamental Characteristics of MBO and Hexahydrotriazine Biocides
| Characteristic | MBO (3,3'-Methylenebis[5-methyloxazolidine]) | Hexahydrotriazine (e.g., HHT/HPT) |
|---|---|---|
| CAS Number | 66204-44-2 [1] | 25254-50-6 (HPT) [1]; 4719-04-4 (HHT) [2] |
| Regulatory Status (EU) | Classified as carcinogenic (Carc. 1B) [1] | Candidate for substitution [3]; specific variants classified as carcinogenic [1] |
| Primary Industries | Metalworking fluids [3] [1] | Metalworking fluids, oilfield (as an H₂S scavenger), paper industry [4] [2] |
| Key Consideration | Subject to strict handling and registration requirements if used [1] | Part of a group of actives facing potential market phase-out [3] |
Both biocides release formaldehyde (HCHO), which is the primary mode of action for controlling microbial contamination [3]. Their effectiveness is notably impacted by the structure of the target microorganisms.
Table 2: Comparison of Key Performance and Regulatory Factors
| Factor | MBO | Hexahydrotriazine |
|---|---|---|
| Mode of Action | Formaldehyde release [3] | Formaldehyde release [3] [4] [2] |
| Impact of Porin Loss | Increased resistance observed (2-16 fold) [5] | Increased resistance observed (2-16 fold) [5] |
| Key Regulatory Driver | Classification as Carc. 1B due to formaldehyde release [1] | Candidate for substitution due to meeting exclusion criteria under the Biocidal Products Regulation (BPR) [3] |
| pH Influence | Information not specific in search results | Formaldehyde release is greater at lower pH [4] |
| Temperature Influence | Information not specific in search results | Formaldehyde release decreases at lower temperatures [4] |
The regulatory environment is a major differentiator and is driving the phase-out of these chemistries.
The following diagram illustrates the logical pathway and key relationships driven by this regulatory decision.
For researchers needing to evaluate these or alternative biocides, here are standard methodologies referenced in the literature.
This is a standardized European norm for evaluating the efficacy of chemical disinfectants against mycobacterial species.
The AlamarBlue assay is a colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of a biocide.
The following tables summarize the core properties and efficacy of MBO alongside common traditional preservative classes.
Table 1: Basic Properties and Regulatory Status
| Preservative | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Regulatory Note |
|---|---|---|---|---|
| 3,3'-Methylenebis[5-methyloxazolidine] (MBO) | 66204-44-2 [1] | C9H18N2O2 [1] | 186.25 [1] | Registered under REACH (≥1,000 to <10,000 tonnes per annum) [1]. |
| Parabens (e.g., Methylparaben) | - | - | - | Considered safe within limits by some regulators; requires warning labels under California Prop 65 for reproductive toxicity [2]. |
| MCI/MI | - | - | - | Use is increasingly restricted, especially in leave-on products, due to skin sensitization [2]. |
| DMDM Hydantoin | - | - | - | Raises safety concerns as a formaldehyde releaser; being phased out of many cosmetics [2]. |
Table 2: Antimicrobial Efficacy and Functional Properties
| Preservative | Mechanism of Action | Spectrum of Activity | Key Efficacy Data / Context | pH Stability | Common Applications |
|---|---|---|---|---|---|
| MBO | Formaldehyde releaser [1]; also acts as a hydrogen sulfide (H₂S) scavenger [1]. | Broad-spectrum: strong bactericidal, fungicidal; inhibits yeast and algae [1]. | Proven highly effective against a wide variety of bacteria in metalworking fluids [1]. 30mL of 90% solution caused severe human toxicity [3]. | Stable over a wide pH range and at high temperatures (up to 186°C) [1]. | Metalworking fluids, water-based paints, oil & gas processing (H₂S scavenger) [1]. |
| Parabens | Disruption of microbial enzyme systems [4]. | Broad-spectrum: effective against mold, yeast, and bacteria [2]. | Long history of effective use at low concentrations [2]. | Effective across a wide pH range [2]. | Cosmetics, food industry, pharmaceuticals [2]. |
| MCI/MI | Disruption of microbial cell membranes [4]. | Broad-spectrum: potent against bacteria and fungi [2]. | Highly effective in water-based formulations [2]. | - | Rinse-off and leave-on cosmetics [2]. |
| DMDM Hydantoin | Formaldehyde releaser [2] [4]. | Broad-spectrum: effective against bacteria and fungi [2]. | - | - | Hair care, personal care products [2]. |
| Phenoxyethanol | Denatures microbial proteins [4]. | Primarily bactericidal [4]. | An industry staple, often used in blends [2]. | - | Cosmetic preservation [2]. |
Mechanism of Action and Workflow MBO's primary biocidal action comes from its ability to slowly decompose in aqueous solutions to release formaldehyde, a potent antimicrobial agent [1] [3]. Formaldehyde acts by alkylating proteins and nucleic acids in microbial cells, leading to cell death [3]. Additionally, MBO possesses anti-corrosive properties and can specifically scavenge hydrogen sulfide in process streams, which is a key differentiator from many other preservatives [1].
The diagram below illustrates the experimental workflow for evaluating a preservative like MBO, from hypothesis to application, which is critical for R&D professionals.
Key Experimental Protocol: Microbial Challenge Test The efficacy of preservatives in a formulation is typically validated using a Microbial Challenge Test (Preservative Efficacy Test or PET) [4]. The general methodology is as follows:
For researchers and professionals, understanding the toxicological profile is paramount.
The following table compiles quantitative hydrolysis data for various ephedrine-derived oxazolidines, showcasing their sensitivity to pH and structural changes [1].
| Oxazolidine Derived From (Carbonyl Component) | Half-life at pH 7.4, 37°C | Relative Hydrolysis Rate and Conditions |
|---|---|---|
| Formaldehyde | 5 seconds | Extremely fast |
| Propionaldehyde | 18 seconds | Very fast |
| Salicylaldehyde | 5 seconds | Very fast |
| Acetone | 4 minutes | Moderately fast |
| Cyclohexanone | 6 minutes | Moderately fast |
| Benzaldehyde | 5 minutes | Moderately fast |
| Pivalaldehyde | 30 minutes | Slowest among the series listed |
General Kinetic Profile: The hydrolysis of these oxazolidines is characterized by sigmoidal pH-rate profiles, with maximum reaction rates observed at pH levels greater than 7-7.5. The process is subject to general acid-base catalysis and is facilitated in basic conditions [1].
The foundational data in the table above was generated using the following general experimental approach, which can serve as a protocol for your own investigations [1].
This workflow can be visualized in the following diagram:
Formaldehyde-releasing biocides are used to control microbial growth in products like metalworking fluids. They work by releasing small amounts of formaldehyde over time [1].
The key concern driving the search for alternatives is the reclassification of formaldehyde as a Category 1B carcinogen (presumed to have carcinogenic potential for humans) and a Category 2 mutagen by the European Chemicals Agency (ECHA) [1]. ECHA's Biocidal Products Committee has recommended several formaldehyde-releasers, including MBO, as candidates for substitution, which is the first step toward market restrictions [1] [2].
The following table summarizes the profile of MBO based on the available information.
| Aspect | Description for MBO (3,3-Methylenebis(5-methyloxazolidine)) |
|---|---|
| Primary Function | Formaldehyde-releasing biocide for primary and secondary preservation of aqueous metalworking fluids [3]. |
| Key Regulatory Status | Recommended as a candidate for substitution; requires carcinogenic labeling if releasable formaldehyde in a mixture exceeds 0.1% [1] [2]. |
| Toxicological Concern | The main concern stems from its ability to release formaldehyde, which is classified as a carcinogen and mutagen [1] [4]. The parent biocide itself may also face the same classification [1]. |
| Reported Advantages | Effective against a wide range of bacteria; shows excellent resistance to high temperatures; good compatibility with fluid formulations; not classified as a skin sensitizer [3]. |
While direct toxicological comparisons are lacking, the industry is moving towards several alternative technologies. The table below lists some of the main types of non-formaldehyde-releasing biocides mentioned in the search results.
| Alternative Biocide | Key Characteristics |
|---|---|
| Glutaraldehyde [5] | Broad-spectrum efficacy. Not classified as a carcinogen like formaldehyde, but can cause respiratory and skin sensitization. It has low volatility, which may reduce inhalation risks. |
| Oxazolidine-based (non-MBO) [3] | Example: Biocide MBM. Described as a low-toxicity, water-based biocide effective against a wide range of microorganisms. |
| IPBC (Iodopropynyl Butylcarbamate) [3] | Broad-spectrum antimicrobial, particularly effective against fungi and algae. Often used in combination with other biocides like MBM. |
| CMIT/MIT (Isothiazolinones) [3] [6] | Powerful biocides that work by inhibiting enzymes. Their use has been reduced due to concerns over undesirable effects, including causing sensitization in some users [6]. |
| "Formaldehyde-Free" Product Ranges [1] | Companies like Q8Oils have developed fully formulated metalworking fluids (e.g., Q8 Berlioz, Q8 Brunel) designed with innovative raw materials for bio-stability without formaldehyde releases. |
For a comprehensive comparison, researchers typically evaluate biocides using a range of standard protocols. The search results refer to several key experimental approaches, which you can adapt for head-to-head testing of MBO and its alternatives [6].
Key Experimental Protocols:
The differential effectiveness of antibacterial agents is largely rooted in the distinct cell wall structures of these two bacterial classes. The following table summarizes the key differences.
| Characteristic | Gram-Positive Bacteria | Gram-Negative Bacteria |
|---|---|---|
| Gram Staining Reaction | Retains crystal violet dye, stains purple/violet [1] [2] [3] | Does not retain crystal violet, stains red/pink from counterstain [1] [2] [3] |
| Peptidoglycan Layer | Thick (multilayered) [1] [4] [2] | Thin (single-layered) [1] [2] |
| Outer Membrane | Absent [1] [2] | Present [1] [2] |
| Lipopolysaccharide (LPS) | Virtually none [1] | High content (acts as an endotoxin) [1] |
| Teichoic Acids | Present in many [1] | Absent [1] |
| Periplasmic Space | Absent [1] | Present [1] |
| Inherent Resistance | Generally more susceptible to antibiotics [1] | More resistant to antibiotics and antibodies [1] |
These structural differences can be visualized as follows, which helps in understanding how antibacterial agents must target different pathways:
The structural differences lead to varying susceptibility to different antibacterial agents and classes. The table below provides a comparative overview of their efficacy.
| Antibacterial Agent / Class | Efficacy Against Gram-Positive | Efficacy Against Gram-Negative | Key Notes & Resistance Mechanisms |
|---|---|---|---|
| Metal Oxide Nanoparticles (e.g., ZnO, CuO) [5] | Effective (e.g., against S. aureus, B. subtilis) [5] | Effective (e.g., against E. coli, P. aeruginosa) [5] | Order of efficacy: ZnO > CuO > Fe₂O₃. A comparative study showed ZnO NPs had the highest activity against all tested bacteria [5]. |
| β-lactam Antibiotics (e.g., Penicillin) [4] | Target PBP in cell wall synthesis [4] | Less effective due to outer membrane and β-lactamases [1] | Resistance in Gram-positives: production of β-lactamases or altered PBPs (e.g., PBP2a in MRSA) [4]. |
| Glycopeptides (e.g., Vancomycin) [4] | Effective (binds to D-Ala-D-Ala in peptidoglycan) [4] | Ineffective (cannot penetrate outer membrane) [1] | Resistance: altered target to D-Ala-D-Lac (e.g., vanA gene acquired from VRE) [4]. |
| Fluoroquinolones (e.g., Ciprofloxacin) [4] [6] | Effective (targets DNA gyrase & topoisomerase IV) [4] | Effective (targets DNA gyrase) [4] | Resistance: mutations in gyrA/gyrB and grIA/grIB genes; efflux pumps [4] [6]. |
| Membrane-Targeting Peptides (e.g., Thanatin) [7] | N/A | Effective (disrupts outer and inner membrane integrity) [7] | Specifically developed to permeabilize the complex Gram-negative membrane [7]. |
For researchers aiming to evaluate novel antibacterial compounds, here are detailed protocols for two critical assays.
This protocol is crucial for characterizing agents that target the Gram-negative envelope, a key barrier for many antibiotics [7]. It uses two fluorescent probes:
Optimized Procedure [7]:
Biofilms are a major challenge in treating infections. This protocol outlines a resazurin-based method to determine the Minimal Biofilm Inhibitory Concentration (MBIC) against Gram-positive pathogens like Staphylococci and Enterococci [8].
Detailed Methodology [8]:
| Compound / Prodrug | Active Metabolite | Disease Model | Efficacy Key Findings | Citation |
|---|---|---|---|---|
| DA-7218 (Prodrug) | DA-7157 | Murine actinomycetoma (Nocardia brasiliensis) | Significantly reduced lesions vs control; more effective than linezolid in stopping lesion development. | [1] |
| pAZD (Prodrug) | AZD5847 | Latent TB (M. tuberculosis) | Showed only modest activity after 2 months of treatment. | [2] |
| PNU-100480 (Sutezolid) | (Active itself) | Latent TB (M. tuberculosis) | Potency significantly greater than linezolid; effective in combo therapy with rifampin. | [2] |
| Linezolid (Control) | (Active itself) | Latent TB (M. tuberculosis) | Effective against latent bacilli; less potent than PNU-100480. | [2] |
| AM 7359 | (Active itself) | Localized MRSA infection | Eightfold more efficacious than linezolid against a linezolid-resistant MRSA strain. | [3] |
Here is a more detailed look at the methodologies used in the key studies cited above.
This protocol assessed the efficacy of AM 7359 against methicillin-resistant Staphylococcus aureus (MRSA).
The workflow of this animal model study is summarized in the diagram below:
This study compared oxazolidinones against latent Mycobacterium tuberculosis using a streptomycin-starved model.
| Biocide | Key Environmental & Performance Characteristics | Environmental Persistence | Evidence of Cross-Resistance |
|---|---|---|---|
| DBNPA | Fast-acting (99% kill in 30s); broad-spectrum; degrades rapidly into CO₂, ammonia, bromides; non-corrosive [1]. | Low (degrades in 24 hours) [1] | Information not specified in search results. |
| Quaternary Ammonium Compounds (QACs) | Can select for resistant bacteria (e.g., Pseudomonas aeruginosa); can induce cross-resistance to antibiotics like ciprofloxacin [2]. | High (leaves persistent residues) [2] [1] | Yes (e.g., to ciprofloxacin) [2]. |
| Isothiazolinones | Effective but require longer contact times; sub-lethal exposure may contribute to adaptive resistance [2] [1]. | Moderate (requires neutralization) [1] | Evidence suggests potential for contributing to resistance [2]. |
| Tributyltin (TBT) | Highly toxic and persistent; banned for use on small boats due to environmental accumulation [3]. | Very High | Historical benchmark for poor environmental profile [3]. |
| TCMS Pyridine | Identified in a comparative assessment as having an environmental profile similar to TBT, necessitating detailed risk assessment [3]. | High (based on comparison to TBT) [3] | Information not specified in search results. |
| Triclosan | Sub-inhibitory concentrations can induce bacterial resistance via enzyme mutations (e.g., FabI); can lead to cross-resistance to antibiotics [2]. | High (persists in environment, adsorbs to sludge/sediment) [2] | Yes (e.g., to isoniazid) [2]. |
The data in the table is supported by research that details how biocides can impact the environment and microbial populations.
The following diagram outlines a general experimental workflow for assessing the environmental impact of biocides, synthesizing the methodologies from the cited research:
Since direct data on MBO was not located, here are suggestions for continuing your research:
The table below summarizes key performance and cost-effectiveness indicators for MBO and MEA Triazine, based on recent experimental and field studies.
| Feature | MBO (e.g., stabicor S100) | MEA Triazine (Industry Standard) | Remarks / Source |
|---|---|---|---|
| Scavenging Capacity | Maintained H2S < 10 ppmv for ~110 hours [1] | Maintained H2S < 10 ppmv for ~51 hours [1] | Based on bubble tower simulation; longer capacity reduces change-out frequency [1]. |
| By-product Formation | Significantly reduced polymeric solids; different, more beneficial physical properties [1] | High potential for fouling and solid deposition [1] | Easier, less costly maintenance with MBO [1]. |
| Chemical Activity | ~99% active [1] | Typically supplied in aqueous solution (e.g., ~40-50% active) | Higher activity reduces transport, storage, and handling costs per unit of active ingredient [1]. |
| Solubility / Application | Oil-soluble [2] | Water-based [2] | MBO may mitigate issues like fouling seen with water-based scavengers and is suited for oil-continuous systems [2] [1]. |
| Chemical Mechanism | Functions as a pro-scavenger, readily converting to active hexahydrotriazine via hydrolysis [2] | Directly acts as the active scavenging species [2] | MBO's high efficacy is largely due to its in-situ conversion to triazine, making it a "non-triazine" alternative in name only [2]. |
To evaluate and compare H2S scavengers, reproducible experimental methods are crucial. Below are details for two key methodologies cited in the search results.
This method simulates industrial gas treatment conditions to assess scavenger performance over time [1].
This evaluation focuses on an critical operational challenge: solid deposition [1].
The following diagrams, defined using the DOT language, illustrate the chemical mechanism of MBO and a generalized workflow for experimental evaluation.
This diagram visualizes the pathway by which MBO functions as a pro-scavenger, hydrolyzing into the active triazine species that then reacts with H2S [2].
This flowchart outlines the key stages in a standard scavenger evaluation protocol, from preparation to data analysis.
Corrosive;Irritant